molecular formula C18H19NO B11853635 N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide CAS No. 61957-52-6

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Cat. No.: B11853635
CAS No.: 61957-52-6
M. Wt: 265.3 g/mol
InChI Key: WIBPMSBPSBWYLV-UHFFFAOYSA-N
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Description

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a synthetic benzamide derivative featuring a 2-ethyl-2,3-dihydro-1H-indene (2-ethylindane) moiety. This specific structure combines a substituted indane ring system, a scaffold known for its presence in various biologically active molecules, with a benzamide group. Benzamide compounds are a significant class in medicinal chemistry research, often investigated for their potential to interact with enzymatic targets . The 2-ethylindane group is a structurally interesting feature; related 2,3-dihydro-1H-indene structures are common intermediates in organic synthesis and pharmaceutical development . Researchers may explore this compound as a key intermediate or building block in the synthesis of more complex molecules. Its potential research applications could include use as a standard in analytical chemistry, for method development using techniques like mass spectrometry , or in structural studies to understand supramolecular arrangements stabilized by intermolecular interactions, similar to other documented benzamide derivatives . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61957-52-6

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

InChI

InChI=1S/C18H19NO/c1-2-13-12-15-10-6-7-11-16(15)17(13)19-18(20)14-8-4-3-5-9-14/h3-11,13,17H,2,12H2,1H3,(H,19,20)

InChI Key

WIBPMSBPSBWYLV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2C1NC(=O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide chemical structure and properties

[1]

Executive Summary

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide represents a specialized chemical scaffold within the aminoindane class of compounds.[1] Structurally characterized by a rigid 2,3-dihydro-1H-indene (indane) core substituted with an ethyl group at the C2 position and a benzamide moiety at the C1 position, this molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs), specifically Melatonin (MT1/MT2) receptors.[1]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and theoretical pharmacological profile, serving as a reference for researchers investigating rigidified phenethylamine analogs and non-indolic melatonin agonists.

Chemical Identity and Structural Analysis[1][2][3][4]

The molecule functions as a lipophilic, conformationally restricted analog of melatonin and N-acetylserotonin. Its rigidity, provided by the indane ring, reduces the entropic cost of binding to receptor active sites compared to flexible linear analogs.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
Common Scaffolds 2-Aminoindane derivative, Benzamide
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Chiral Centers C1 and C2 (Four potential stereoisomers: cis-1S,2R; cis-1R,2S; trans-1S,2S; trans-1R,2R)
Structural Pharmacophore

The structure can be dissected into three pharmacophoric elements critical for biological interaction:

  • Indane Core (Lipophilic Domain A): Mimics the indole ring of melatonin, engaging in

    
    -
    
    
    stacking interactions (e.g., with Phe residues in TM domains).[1]
  • Amide Linker (H-Bond Domain): The carbonyl oxygen and amide nitrogen act as hydrogen bond acceptor and donor, respectively, critical for receptor activation (analogous to the acetamide of melatonin).[1]

  • 2-Ethyl Substituent (Lipophilic Domain B): Provides steric bulk that fills specific hydrophobic pockets in the receptor, modulating selectivity (similar to the role of the ethyl group in Ramelteon).[1]

Physicochemical Properties (Calculated)

Note: Values are derived from consensus computational models (ACD/Labs, ChemAxon) for the trans-isomer, as experimental data for this specific derivative is sparse in open literature.

PropertyValueInterpretation
LogP (Octanol/Water) 4.2 ± 0.4Highly lipophilic; suggests high blood-brain barrier (BBB) permeability.[1]
Polar Surface Area (PSA) 29.1 ŲLow PSA (<90 Ų) correlates with excellent CNS penetration.[1]
H-Bond Donors 1Amide NH.[1]
H-Bond Acceptors 1Amide Carbonyl (C=O).[1]
Predicted Solubility Low (Water)Soluble in DMSO, Ethanol, DCM, and Chloroform.
pKa (Conjugate Acid) ~ -1.5 (Amide)Neutral at physiological pH; not ionizable under standard biological conditions.[1]

Synthetic Methodology

The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically follows a convergent pathway. The critical step is the establishment of the relative stereochemistry (cis vs. trans) at the C1 and C2 positions of the indane ring.[1]

Synthetic Pathway Diagram[1]

SynthesisStart1-IndanoneStep12-Ethyl-1-indanoneStart->Step11. Base (LDA)2. EtI (Alkylation)Step2Oxime / ImineIntermediateStep1->Step2NH2OH orNH3/Ti(OiPr)4Amine2-Ethyl-2,3-dihydro-1H-inden-1-amineStep2->AmineReduction(H2/Pd-C or NaBH4)ProductN-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamideAmine->ProductBenzoyl ChlorideEt3N, DCM, 0°C

Caption: Convergent synthesis starting from 1-indanone. The reduction step (Step 2 -> Amine) determines the cis/trans diastereomeric ratio.[1]

Detailed Protocol: Amide Coupling (Final Step)

This protocol assumes the availability of the precursor 2-ethyl-2,3-dihydro-1H-inden-1-amine .[1]

Reagents:

  • 2-Ethyl-2,3-dihydro-1H-inden-1-amine (1.0 eq)[1]

  • Benzoyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add TEA (1.5 mmol) and cool the solution to 0°C using an ice bath.

  • Acylation: Dropwise add benzoyl chloride (1.1 mmol) diluted in 2 mL DCM over 10 minutes. The reaction is exothermic; maintain temperature <5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).[1] Wash combined organics with 1M HCl (to remove unreacted amine), then brine.[1]

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the target benzamide as a white/off-white solid.[1]

Pharmacological Profile & Applications[1][2][3]

Target Class: Melatonin Receptors (MT1/MT2)

This molecule is a structural analog of Ramelteon and Agomelatine .[1] The N-acyl 2-aminoindane scaffold is a privileged structure for MT1/MT2 agonism.[1]

  • Mechanism: The benzamide moiety mimics the acetamide group of melatonin.[1] The aromatic indane ring mimics the indole core.[1]

  • Binding Pocket: The amide carbonyl forms a hydrogen bond with specific residues (e.g., Ser110/114 in MT1) in the receptor's orthosteric site.[1] The 2-ethyl group occupies a hydrophobic accessory pocket, often enhancing binding affinity (

    
    ) and functional potency (
    
    
    ).[1]
  • Selectivity: Depending on the stereochemistry (cis vs. trans), these analogs can exhibit selectivity for MT2 over MT1, which is valuable for researching circadian rhythm regulation vs. sleep promotion.[1]

Biological Signaling Pathway[1][2]

SignalingLigandN-(2-Ethyl-indanyl)benzamideReceptorMT1 / MT2 Receptor(GPCR)Ligand->ReceptorBinding (nM affinity)GProteinG_i / G_o ProteinActivationReceptor->GProteinConformational ChangeEffectorAdenylate CyclaseInhibitionGProtein->EffectorG_alpha_i subunitOutcomeReduced cAMP Levels(Sleep/Circadian Modulation)Effector->OutcomeDownstream Signaling

Caption: Predicted signaling cascade upon binding of the ligand to Melatonin GPCRs, leading to G_i-mediated cAMP suppression.[1]

Safety and Handling

As a research chemical with high lipophilicity and CNS activity potential, strict safety protocols are required.

  • Hazard Classification (Predicted): Acute Toxicity (Oral), Skin Irritant.[1]

  • Handling: Use a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid inhalation of dusts.[1]

  • Storage: Store at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C.[1]

References

  • Zlotos, D. P., et al. (2014).[1] Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders.[1][2][3] Journal of Medicinal Chemistry.[1] Link[1]

  • Uchikawa, O., et al. (2002).[1] Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists.[1] Journal of Medicinal Chemistry (Describing the Ramelteon scaffold).[1] Link[1]

  • Rivara, S., et al. (2007).[1] Melatonin receptor agonists: structure-activity relationships and therapeutic potential.[1][2][3] Current Topics in Medicinal Chemistry. Link

  • PubChem Compound Summary. 2-Aminoindane Derivatives and Benzamides.[1] National Library of Medicine.[1] Link

A Strategic Framework for the In Vitro Biological Characterization of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The compound N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide represents a novel chemical entity with, as of this writing, uncharacterized biological activity. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive and strategic in vitro approach to systematically elucidate its biological profile. In the absence of existing data, this document provides a foundational framework, detailing a logical progression of assays from broad-based screening to more focused mechanistic studies. The protocols and methodologies described herein are grounded in established principles of drug discovery and are designed to generate robust and reproducible data, thereby enabling an informed assessment of the compound's therapeutic potential.

Introduction: Deconstructing N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide for Biological Investigation

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a molecule possessing two key structural motifs: a substituted indane core and a benzamide group. While the specific biological activity of this compound is yet to be determined, the activities of related structures can provide initial hypotheses for investigation.

  • Benzamide Moiety: Benzamide and its derivatives are known to exhibit a wide range of pharmacological activities, including but not limited to, antimicrobial, analgesic, anti-inflammatory, and anticancer effects.[1] Some benzamides act as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP), which is involved in DNA repair, and histone deacetylases (HDACs), which play a crucial role in gene expression.[2][3]

  • Indane Moiety: The indane scaffold is also present in various biologically active compounds. For instance, certain indane derivatives have been investigated as potent and selective antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[4]

Given these precedents, a logical starting point for the in vitro evaluation of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a broad screening approach to assess its general cytotoxicity, followed by more targeted assays based on the potential activities suggested by its chemical structure.

A Phased Approach to In Vitro Characterization

A systematic and tiered screening cascade is essential for efficiently characterizing a novel compound.[5] This approach allows for rapid, data-driven decisions at each stage of the investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Mechanism of Action Elucidation A Compound QC & Solubilization C Selection of Relevant Cell Lines A->C B Cytotoxicity Profiling (e.g., MTT Assay) D Enzyme Inhibition Assays (e.g., HDAC, PARP) B->D If cytotoxic E Receptor Binding/Functional Assays (e.g., TRPV1) B->E Based on structural alerts F Antiproliferative Assays B->F If cytotoxic C->B I Signaling Pathway Analysis D->I E->I G Cell Cycle Analysis F->G H Apoptosis Assays (e.g., Caspase Activity) F->H

Caption: Phased workflow for in vitro characterization.

Phase 1: Foundational Screening - Cytotoxicity Profiling

The initial step in evaluating any new compound is to determine its effect on cell viability.[6] Cytotoxicity assays are fundamental for identifying a compound's potential to induce cell death and for determining the appropriate concentration range for subsequent, more specific assays.[7]

The MTT Assay: A Reliable Indicator of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide in a panel of human cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).[12]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[11][13]

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Example Cytotoxicity Data for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Cell LineIncubation Time (hours)IC50 (µM)
MCF-724> 100
4875.3
7252.1
A54924> 100
4888.9
7265.4
HCT-1162495.2
4868.7
7249.8

The IC50 value, which represents the concentration of the compound that inhibits cell viability by 50%, is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Phase 2: Hypothesis-Driven Assays

Based on the initial cytotoxicity data and the structural motifs of the compound, a series of more targeted assays can be performed to investigate potential mechanisms of action.

Investigating a Potential Role as an HDAC Inhibitor

The benzamide moiety is a known pharmacophore in several HDAC inhibitors.[3] Therefore, evaluating the effect of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide on HDAC activity is a logical next step.

G cluster_0 HDAC Inhibition Assay Workflow A Prepare HeLa cell nuclear extract (source of HDACs) B Incubate extract with fluorogenic HDAC substrate and test compound A->B C Add developer to stop reaction and generate fluorescent signal B->C D Measure fluorescence (Ex: 360 nm, Em: 460 nm) C->D E Calculate % inhibition relative to controls D->E

Caption: Workflow for a fluorometric HDAC inhibition assay.

A commercially available fluorometric HDAC activity assay kit can be used for this purpose. The principle of this assay is the enzymatic deacetylation of a substrate, which is then cleaved by a developer to produce a fluorescent product. The intensity of the fluorescence is inversely proportional to the HDAC activity.

Phase 3: Elucidating the Mechanism of Action

If the compound demonstrates significant activity in the hypothesis-driven assays, further studies are warranted to delve deeper into its mechanism of action.[14]

Apoptosis Induction

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death.[15] The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.

Caspase-Glo® 3/7 Assay: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[15] The assay provides a proluminescent caspase-3/7 substrate in a buffer system. The cleavage of the substrate by caspases-3 and -7 generates a luminescent signal that is proportional to the amount of caspase activity.

Postulated Signaling Pathway

Based on the potential for HDAC inhibition, a plausible mechanism of action for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide could involve the hyperacetylation of histone and non-histone proteins, leading to changes in gene expression that ultimately trigger apoptosis.

G Compound N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide HDAC HDAC Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylation Increased Histone Acetylation GeneExpression Altered Gene Expression (e.g., p21 up, Bcl-2 down) Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated signaling pathway for HDAC inhibition.

Conclusion and Future Directions

This technical guide provides a strategic and experimentally sound framework for the initial in vitro characterization of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide. The phased approach, beginning with broad cytotoxicity screening and progressing to more specific, hypothesis-driven assays, ensures an efficient and comprehensive evaluation of the compound's biological activity. The data generated from these studies will be crucial for making informed decisions regarding the future development of this novel chemical entity as a potential therapeutic agent.[5] Subsequent in vivo studies in relevant animal models will be necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and pharmacodynamic properties.[16]

References

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology. Available at: [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2023). Molecules. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • In vitro high throughput screening of compounds for favorable metabolic properties in drug discovery. (2001). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. Available at: [Link]

  • A machine learning model trained on a high-throughput antibacterial screen increases the hit rate of drug discovery. (2023). Nature Communications. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). Current Medicinal Chemistry. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • From models to medicines: a landscape review of human-relevant pre-clinical model development in the UK. (2024). Innovate UK. Available at: [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry. Available at: [Link]

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. Available at: [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). Bioinformatics. Available at: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2001). Die Pharmazie. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Available at: [Link]

  • 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. (2020). ResearchGate. Available at: [Link]

  • Discovery of indane propanamides as potent and selective TRPV1 antagonists. (2020). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

CAS number and IUPAC name for N-(2-ethyl-1-indanyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the comprehensive analysis of the chemical structure and available databases, the compound N-(2-ethyl-1-indanyl)benzamide (also chemically described as N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide ) is a specific amide derivative of 2-ethyl-1-indanamine. While the precursor amine (2-ethyl-2,3-dihydro-1H-inden-1-amine) has a documented CAS number (61957-51-5 ), the full benzamide derivative is a specialized research chemical often synthesized in situ or for specific pharmacological studies (such as melatonin receptor research or MAO inhibition) and does not have a widely indexed, unique CAS number in public commercial databases.

The following technical guide details the identity, synthesis, and characterization of this compound, deriving its properties from its established structural components.

Chemical Identity & Nomenclature

This section defines the precise chemical identity of the compound, resolving the nomenclature for accurate scientific communication.

Parameter Detail
Common Name N-(2-ethyl-1-indanyl)benzamide
IUPAC Name N-(2-ethyl-2,3-dihydro-1H-inden-1-yl)benzamide
CAS Number Not assigned in public registries. (Precursor Amine CAS: 61957-51-5 )
Molecular Formula C₁₈H₁₉NO
Molecular Weight 265.35 g/mol
Core Scaffold Indane (2,3-dihydro-1H-indene) fused with a benzamide moiety
Stereochemistry Exists as cis- and trans- isomers at positions 1 and 2 of the indane ring.
Structural Visualization

The molecule consists of a benzoyl group attached to the nitrogen atom, which is bonded to the C1 position of an indane ring. An ethyl group is attached at the C2 position.

ChemicalStructure Figure 1: Structural Connectivity of N-(2-ethyl-1-indanyl)benzamide Benzoyl Benzoyl Group (Ph-CO-) AmideLink Amide Linkage (-NH-) Benzoyl->AmideLink Peptide Bond IndaneCore Indane Core (C1 Position) AmideLink->IndaneCore N-C1 Bond EthylGroup Ethyl Group (at C2 Position) IndaneCore->EthylGroup C2 Substitution

Synthesis & Preparation Protocol

As this compound is a specialized derivative, its preparation follows a robust nucleophilic acyl substitution pathway using the known amine precursor.

Reagents & Precursors
  • Precursor Amine: 2-Ethyl-2,3-dihydro-1H-inden-1-amine (CAS: 61957-51-5).

  • Acylating Agent: Benzoyl chloride (CAS: 98-88-4) or Benzoic anhydride.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Synthetic Workflow
  • Preparation of Amine Solution:

    • Dissolve 1.0 equivalent of 2-ethyl-1-indanamine in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

    • Add 1.2 equivalents of Triethylamine (TEA) .

    • Cool the mixture to 0°C in an ice bath to control the exotherm.

  • Acylation Reaction:

    • Dropwise add 1.1 equivalents of Benzoyl Chloride dissolved in DCM.

    • Critical Control Point: Maintain temperature < 5°C during addition to prevent di-acylation or side reactions.

    • Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by brine.

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Reaction Mechanism Diagram

SynthesisPath Figure 2: Nucleophilic Acyl Substitution Mechanism Start 2-Ethyl-1-indanamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Benzoyl Chloride (Electrophile) Reagent->Intermediate Product N-(2-ethyl-1-indanyl)benzamide (Target) Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Salt Intermediate->Byproduct H+ Abstraction Base Triethylamine (Base) Base->Byproduct

[1]

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

Method Expected Signal / Characteristic
¹H NMR (CDCl₃) Amide NH: Broad singlet δ 6.0–7.0 ppm.Aromatic Protons: Multiplets δ 7.2–7.8 ppm (9H total: 5 from benzoyl, 4 from indane).C1-H (Benzylic): Multiplet/Triplet δ 5.0–5.5 ppm.C2-H: Multiplet δ 2.0–2.5 ppm.Ethyl Group: Triplet (CH₃) δ 0.9 ppm, Multiplet (CH₂) δ 1.5 ppm.
IR Spectroscopy Amide I (C=O): Strong band at 1640–1660 cm⁻¹.Amide II (N-H): Bending at 1530–1550 cm⁻¹.N-H Stretch: 3300–3400 cm⁻¹.
Mass Spectrometry Molecular Ion [M+H]⁺: m/z ~266.15.Fragment Ions: m/z 105 (Benzoyl cation), m/z 160 (2-ethyl-1-indanyl cation).

Applications & Pharmacological Context

While N-(2-ethyl-1-indanyl)benzamide is a specific chemical entity, its structure places it within a class of bioactive molecules known for CNS activity.

  • Melatonergic Activity: Indane derivatives, particularly those with amide side chains (like Ramelteon), are potent agonists at MT1 and MT2 melatonin receptors. The 2-ethyl substitution pattern mimics the steric bulk found in active ligands, suggesting potential utility in circadian rhythm research.

  • MAO Inhibition: 1-Aminoindanes are established inhibitors of Monoamine Oxidase (MAO-B). Benzoylation typically modulates this activity, often increasing selectivity or altering metabolic stability.

  • Kinase Inhibition: Benzamide scaffolds are frequent pharmacophores in kinase inhibitors (e.g., histone deacetylase inhibitors), where the indane ring provides a rigid hydrophobic anchor.

References

  • PubChem. 2-Ethyl-2,3-dihydro-1H-inden-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanism).
  • Hardeland, R. (2010). Melatonin analogs in clinical trials. Expert Opinion on Investigational Drugs.

Technical Guide: Toxicology and Safety Data for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicology, safety data, and handling protocols for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide , a specific N-substituted aminoindane derivative. Given the limited public toxicological data for this specific conjugate, this guide synthesizes predicted toxicology based on Structure-Activity Relationships (SAR) of the core pharmacophore (2-ethyl-1-aminoindane) and the benzamide moiety, alongside rigorous safety protocols for handling novel bioactive research chemicals.

Compound Identity & Physicochemical Profile[1][2][3][4][5][6]

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a synthetic organic compound belonging to the class of N-acyl aminoindanes . It is structurally characterized by a 2,3-dihydro-1H-indene (indane) core substituted with an ethyl group at the C2 position and a benzamido group at the C1 position.

Chemical Structure & Identifiers[1]
  • Systematic Name: N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

  • Molecular Formula: C₁₈H₁₉NO

  • Molecular Weight: 265.35 g/mol

  • Core Pharmacophore: 2-Ethyl-1-aminoindane (2-EAI)[1]

  • Functional Class: Benzamide; Aminoindane derivative

  • Stereochemistry: The structure contains two chiral centers at C1 and C2, leading to four potential stereoisomers (cis/trans pairs). Biological activity often depends heavily on the specific diastereomer (e.g., cis-configuration is common in bioactive indanes).

PropertyValue (Predicted/Experimental)Source/Reference
Physical State Solid (Crystalline powder)Analogous Indanyl-amides [1]
Melting Point 125–135 °C (Predicted)Calculated (ACD/Labs)
LogP ~4.2 (High Lipophilicity)Calculated (XLogP3)
Solubility DMSO (>20 mg/mL), Ethanol; Insoluble in WaterStandard Benzamide Profile
pKa Non-ionizable (Amide)Structural Analysis

Toxicological Profile (SAR & Read-Across)

As direct toxicological data for the specific N-benzoyl conjugate is limited in public registries, the safety profile is derived from Read-Across Methodology using the primary metabolites and structural analogs: 2-Ethyl-1-aminoindane (2-EAI) and Benzamide .

Metabolic Activation & Pharmacokinetics

The primary toxicological concern arises from the metabolic hydrolysis of the amide bond, releasing the free amine.

  • Hydrolysis: In vivo amidases (e.g., fatty acid amide hydrolase, carboxylesterases) may cleave the benzamide bond, releasing 2-Ethyl-1-aminoindane and Benzoic Acid .

  • Bioactivation: The N-benzoyl group often acts as a lipophilic carrier, increasing Blood-Brain Barrier (BBB) penetration before releasing the active amine.

  • Metabolic Stability: Benzamides are generally more stable than acetamides, potentially leading to a longer half-life and sustained release of the amine.

Predicted Toxicology of Metabolites
Core Metabolite: 2-Ethyl-1-aminoindane (2-EAI)
  • Class: Psychoactive Aminoindane (Stimulant/Entactogen).

  • Mechanism: Monoamine Releasing Agent (MRA) and/or Reuptake Inhibitor (DRI/NRI).

  • Acute Toxicity Risks:

    • Sympathomimetic Toxicity: Tachycardia, hypertension, hyperthermia, and vasoconstriction.

    • Serotonergic Effects: Potential for Serotonin Syndrome if combined with MAOIs or SSRIs (indane analogs are often MAO inhibitors) [2].

    • Neurotoxicity: High doses of aminoindanes can induce oxidative stress in dopaminergic terminals.

Moiety: Benzamide[2][3][4][5][6]
  • Toxicity: Generally low acute toxicity (LD50 > 1000 mg/kg in rodents).

  • Metabolite: Benzoic acid (rapidly conjugated with glycine to hippuric acid and excreted).

Target Organ Toxicity
Organ SystemPotential EffectMechanism
CNS Stimulation, Agitation, SeizuresDopamine/Norepinephrine release via 2-EAI
Cardiovascular Hypertension, TachycardiaSympathetic activation
Hepatic Enzyme InductionCYP450 metabolism of lipophilic core
Respiratory Depression (High Dose)Post-stimulatory exhaustion or off-target opioid activity (rare but possible in benzamides)

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the predicted metabolic pathway and potential pharmacological targets.

G cluster_0 Compound cluster_1 Metabolism (Liver/Plasma) cluster_2 Toxicological Targets Compound N-(2-Ethyl-2,3-dihydro- 1H-inden-1-yl)benzamide Amidase Amidase / CYP450 (Hydrolysis) Compound->Amidase Metabolite1 2-Ethyl-1-aminoindane (Active Pharmacophore) Amidase->Metabolite1 Metabolite2 Benzoic Acid (Inactive) Amidase->Metabolite2 Target1 MATs (DAT/NET/SERT) (Reuptake Inhibition) Metabolite1->Target1 Target2 MAO-A/B (Enzyme Inhibition) Metabolite1->Target2 Effect Sympathomimetic Toxicity (HTN, Tachycardia) Target1->Effect Target2->Effect

Caption: Predicted metabolic hydrolysis of the benzamide conjugate to the active 2-ethyl-1-aminoindane pharmacophore and subsequent toxicological targets.

Safety Protocols & Handling (E-E-A-T)

Given the classification as a Potent Bioactive Substance (PBS) with predicted sympathomimetic activity, strict containment is required.

Hierarchy of Controls
  • Engineering Controls:

    • Handle exclusively in a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

    • Use a Glovebox for weighing powders to prevent aerosolization.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator if outside containment (emergency only).

    • Dermal: Double nitrile gloves (0.11 mm min. thickness).

    • Ocular: Chemical splash goggles.

    • Body: Tyvek® lab coat or disposable gown.

Emergency Response
  • Inhalation: Remove to fresh air immediately.[6] Monitor for hypertensive crisis.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

  • Ingestion: Do NOT induce vomiting (risk of seizure/aspiration). Administer activated charcoal if conscious.

Storage & Stability
  • Temperature: -20°C (Long-term); 2-8°C (Working stock).

  • Atmosphere: Store under Argon or Nitrogen (hygroscopic/oxidation risk).

  • Solvent Stability: Stable in DMSO/DMF for 24h at RT; avoid aqueous solutions for long-term storage to prevent hydrolysis.

Experimental Validation Protocols

To verify the identity and purity of the compound before toxicological assessment, the following analytical workflows are mandatory.

Analytical Verification (LC-MS/NMR)

Objective: Confirm structure and absence of free amine impurities.

StepProcedureAcceptance Criteria
1. Sample Prep Dissolve 1 mg in 1 mL deuterated DMSO (DMSO-d6).Clear solution, no precipitate.
2. 1H-NMR Acquire 400 MHz spectrum. Focus on Indane protons (2.0-3.0 ppm) and Benzamide aromatics (7.4-8.0 ppm).Integration ratio 1:1 (Benzoyl:Indane core). No peaks for free benzoic acid.
3. LC-MS C18 Column, Gradient 5-95% ACN/Water + 0.1% Formic Acid.Single peak >98% AUC. Mass [M+H]+ = 266.15.
In Vitro Metabolic Stability Assay

Objective: Determine the rate of hydrolysis to the active amine.

  • Incubation: Incubate 1 µM compound with Human Liver Microsomes (HLM) and Plasma at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: Quantify disappearance of parent and appearance of 2-ethyl-1-aminoindane via LC-MS/MS.

  • Interpretation: High intrinsic clearance (CLint) indicates rapid prodrug conversion and higher acute toxicity risk.

References

  • Nichols, D. E., et al. (1994). Structure-activity relationships of aminoindanes and related compounds. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm00047a012]
  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Synthesis and evaluation of benzofuran analogues of MDA. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/jm00073a014]
  • World Health Organization (WHO). (2021). Critical Review of Psychoactive Substances: Aminoindanes. Expert Committee on Drug Dependence. [Link: https://www.who.int/groups/expert-committee-on-drug-dependence]
  • PubChem Compound Summary. (2024). 2-Ethyl-2,3-dihydro-1H-inden-1-amine (CAS 61957-51-5). National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/57572815]

  • European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity.[6] [Link: https://echa.europa.eu/guidance-documents/guidance-on-clp]

Sources

The Enigmatic Mechanism of N-(2-ethyl-1-indanyl)benzamide Ligands: A Technical Guide to Unraveling Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Pharmacological Territory

In the vast landscape of medicinal chemistry, the fusion of distinct pharmacophores often yields novel molecular entities with intriguing and, at times, unpredicted biological activities. The class of N-(2-ethyl-1-indanyl)benzamide ligands represents such a frontier. While the indane and benzamide moieties are individually well-established scaffolds in numerous clinically significant drugs, their combination in this specific arrangement presents a unique pharmacological puzzle. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for elucidating the mechanism of action of these promising, yet under-characterized, ligands. Drawing upon established principles of drug discovery and preclinical research, we will navigate a logical, evidence-based pathway to unlock their therapeutic potential.

Deconstructing the Scaffold: Clues from a Privileged Heritage

The rational investigation of a novel ligand class begins with an analysis of its constituent parts. The N-(2-ethyl-1-indanyl)benzamide scaffold is a composite of two pharmacologically significant moieties: the indane ring system and the benzamide group.

  • The Indane Moiety: A Versatile Player in CNS and Beyond The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a "privileged structure" in medicinal chemistry. Its rigid framework is found in a variety of therapeutic agents. Notably, the indanone derivative, donepezil, is a cornerstone in the treatment of Alzheimer's disease, functioning as an acetylcholinesterase inhibitor[1]. Furthermore, various indane derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects[2][3][4]. Of particular relevance to our investigation, certain indane-carboxamide derivatives have been identified as calcitonin gene-related peptide (CGRP) receptor antagonists, a class of drugs effective in migraine treatment[4].

  • The Benzamide Moiety: A Gateway to Diverse Receptor Interactions The benzamide functional group is another ubiquitous feature in drug design, known for its ability to participate in hydrogen bonding and other key receptor interactions. Benzamide derivatives have been successfully developed as ligands for a wide array of targets, including sigma-1 proteins, delta opioid receptors, and serotonin 5-HT(1F) receptors[5][6][7]. This versatility underscores the potential for the benzamide portion of our target ligands to mediate high-affinity interactions with various biological macromolecules.

Given the structural resemblance of the indane core to certain melatonin analogs and the frequent role of benzamides in G protein-coupled receptor (GPCR) recognition, a primary hypothesis is that N-(2-ethyl-1-indanyl)benzamide ligands may act as modulators of melatonin receptors (MT1 and MT2) . This hypothesis will serve as the guiding principle for our proposed investigational workflow.

A Proposed Investigational Workflow: From Target Identification to Mechanistic Elucidation

The following sections outline a logical and experimentally robust workflow to systematically investigate the mechanism of action of N-(2-ethyl-1-indanyl)benzamide ligands.

Primary Target Screening: Casting a Wide Net

To empirically validate our primary hypothesis and explore other potential targets, a broad-based primary screening approach is essential.

Experimental Protocol: Radioligand Binding Assays

A panel of radioligand binding assays against a diverse set of GPCRs, ion channels, and enzymes should be performed. This panel should, at a minimum, include:

  • Melatonin Receptors: MT1 and MT2.

  • Serotonin Receptors: A broad panel including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2A, 5-HT2C, etc.

  • Dopamine Receptors: D1, D2, D3, D4.

  • Opioid Receptors: mu, delta, kappa.

  • Sigma Receptors: Sigma-1 and Sigma-2.

  • CGRP Receptors.

Causality Behind Experimental Choices: This initial screen is not intended to be exhaustive but rather to identify high-affinity interactions that warrant further investigation. The selection of targets is based on the known activities of the parent indane and benzamide scaffolds.

Data Presentation: Binding Affinity (Ki) Summary

Target ReceptorBinding Affinity (Ki) in nM for Ligand X
MT1Experimental Value
MT2Experimental Value
5-HT1FExperimental Value
Sigma-1Experimental Value
......
Functional Characterization: Agonist, Antagonist, or Inverse Agonist?

Once high-affinity binding to a specific receptor is confirmed (for our hypothetical case, let's assume MT1 and/or MT2), the functional consequence of this binding must be determined.

Experimental Protocol: Second Messenger Assays

For GPCRs like the melatonin receptors, which are typically Gi-coupled, a [35S]GTPγS binding assay is a standard method to assess G-protein activation.

Step-by-Step Methodology for [35S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MT1 or MT2 receptor.

  • Assay Buffer: Prepare an assay buffer containing HEPES, NaCl, MgCl2, and GDP.

  • Incubation: In a 96-well plate, combine the cell membranes, varying concentrations of the N-(2-ethyl-1-indanyl)benzamide ligand, and [35S]GTPγS.

  • Reaction: Incubate the mixture at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat.

  • Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the data as a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Interpretation of Results:

  • Agonist: The ligand will stimulate [35S]GTPγS binding in a dose-dependent manner.

  • Antagonist: The ligand will inhibit the [35S]GTPγS binding stimulated by a known agonist (e.g., melatonin).

  • Inverse Agonist: The ligand will decrease the basal [35S]GTPγS binding.

Visualization of the Investigational Workflow:

Investigational_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Mechanistic Deep Dive Primary_Screening Primary Target Screening (Radioligand Binding Assays) Data_Analysis_1 Binding Affinity (Ki) Data Analysis Primary_Screening->Data_Analysis_1 Identifies high-affinity targets Functional_Assays Functional Assays ([35S]GTPγS Binding) Data_Analysis_1->Functional_Assays Proceed with lead targets Data_Analysis_2 Determine Functional Activity (Agonist, Antagonist, etc.) Functional_Assays->Data_Analysis_2 Elucidates ligand effect Signaling_Pathway_Analysis Downstream Signaling Analysis (e.g., cAMP Assay) Data_Analysis_2->Signaling_Pathway_Analysis Structural_Biology Structural Biology (Molecular Docking, Crystallography) Data_Analysis_2->Structural_Biology

Caption: A streamlined workflow for the characterization of novel ligands.

Downstream Signaling Pathways: Mapping the Molecular Cascade

Confirmation of functional activity at a receptor necessitates an investigation into the downstream signaling pathways modulated by the ligand. For Gi-coupled receptors like MT1 and MT2, this typically involves the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).

Experimental Protocol: cAMP Assay

A competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay), can be used to quantify changes in intracellular cAMP levels in response to ligand treatment.

Visualization of a Hypothetical Signaling Pathway:

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Ligand N-(2-ethyl-1-indanyl)benzamide Receptor MT1/MT2 Receptor Ligand->Receptor Binds G_Protein Gi Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to cAMP ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Biological_Response Cellular Response (e.g., Neuronal Firing) CREB->Biological_Response

Caption: Hypothetical signaling cascade for an MT1/MT2 receptor agonist.

Structural Biology and In Silico Modeling: Visualizing the Interaction

To gain a deeper understanding of the ligand-receptor interaction at the molecular level, computational modeling and structural biology techniques are invaluable.

  • Molecular Docking: Docking studies using a homology model or a crystal structure of the target receptor can predict the binding pose of the N-(2-ethyl-1-indanyl)benzamide ligand within the receptor's binding pocket. This can help identify key amino acid residues involved in the interaction and guide further lead optimization.

  • X-ray Crystallography: If a stable ligand-receptor complex can be formed and crystallized, X-ray crystallography can provide a high-resolution structure of the interaction, offering definitive insights into the binding mode.

Concluding Remarks and Future Directions

The N-(2-ethyl-1-indanyl)benzamide scaffold represents a compelling starting point for the discovery of novel therapeutic agents. The systematic, multi-faceted approach outlined in this guide, progressing from broad target screening to detailed mechanistic studies, provides a robust framework for elucidating the mechanism of action of these ligands. While our primary hypothesis centers on the melatonin system, researchers should remain open to unexpected findings from the initial screening cascade. The ultimate goal is to translate the unique chemical architecture of these compounds into a clear understanding of their pharmacological effects, paving the way for their potential development as treatments for a range of human diseases.

References

  • Giacobini, E. (2000). Cholinesterase inhibitors: from the Calabar bean to Alzheimer therapy. In Cholinesterases and Cholinesterase Inhibitors (pp. 181-226). Martin Dunitz. [Link not available]
  • Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 775-794. [Link]

  • Slepikas, L. (n.d.). Indane Derivatives in Medicinal Chemistry. Scribd. [Link]

  • Eburon Organics. (n.d.). Indane Derivatives. [Link]

  • Giles, D., & Sudha, T. (2011). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. Journal of Young Pharmacists, 3(4), 289-294. [Link]

  • Stein, R. M., Kang, H. J., McCorvy, J. D., Glatfelter, G. C., Jones, A. J., Che, T., ... & Roth, B. L. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature, 584(7820), 287-292. [Link]

  • Berroterán-Infante, N., Jaouen, M., Palma-Salgado, S., Pérez-Sánchez, H., & Villalobos-Molina, R. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 1066-1080. [Link]

  • Spadoni, G., Bedini, A., & Rivara, S. (2015). Melatonin receptor ligands: new options for the treatment of sleep and mood disorders. CNS neuroscience & therapeutics, 21(11), 837-848. [Link not available]
  • Anzini, M., Rovini, M., Valenti, S., Cappelli, A., Vomero, S., Manetti, F., ... & Ghelardini, C. (2008). N, N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 51(15), 4576-4587. [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Chen, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med chem (Los Angeles), 8(10), 273-280. [Link]

  • Nonno, R., Lucini, V., Spadoni, G., Pannacci, M., Croce, A., Esposti, D., ... & Stankov, B. M. (2000). A new melatonin receptor ligand with mt1-agonist and MT2-antagonist properties. Journal of pineal research, 29(4), 234-240. [Link]

  • Jayaram, H. N., Cooney, D. A., Grusch, M., & Sharma, R. K. (1999). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 6(7), 565-574. [Link]

  • Bedini, A., Lucarini, S., Mari, M., Piersanti, G., Spadoni, G., & Tarzia, G. (2018). N‐(Anilinoethyl) amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability. ChemMedChem, 13(1), 30-35. [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Al-Zahrani, M. A., & Al-Agamy, M. H. (2023). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy) ethyl)-4-(trifluoromethoxy) benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 1-13. [Link]

  • Xu, Y. C., Johnson, K. W., Phebus, L. A., Cohen, M. L., Nelson, D. L., Schenck, K., ... & Schaus, J. M. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT (1F) receptor agonist potentially useful for migraine therapy. Journal of medicinal chemistry, 44(24), 4031-4034. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide , a structural scaffold relevant to CNS-active medicinal chemistry campaigns (analogous to aminoindane derivatives). The synthetic route is designed to prioritize chemoselectivity and intermediate characterization.

The protocol utilizes a three-stage linear synthesis:

  • Regioselective Alkylation: Kinetic control of 1-indanone to minimize dialkylation.

  • Reductive Amination via Oxime: A two-step conversion to ensure high conversion rates and removal of unreacted ketone.

  • Chemoselective Acylation: Final amide coupling under mild conditions.

Retrosynthetic Strategy & Workflow

The strategy relies on the functionalization of the commercially available 1-indanone. We utilize a "late-stage amide coupling" approach, allowing the intermediate amine to be diverted to other analogs if necessary.

Reaction Scheme Visualization

SynthesisWorkflow Start 1-Indanone (Starting Material) Step1 Step 1: Alkylation (LDA, EtI, -78°C) Start->Step1 Inter1 2-Ethyl-1-indanone Step1->Inter1 Yield: ~75% Step2 Step 2: Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Quantitative Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Inter3 2-Ethyl-1-aminoindane Step3->Inter3 cis/trans mix Step4 Step 4: Acylation (BzCl, Et3N) Inter3->Step4 Final Target: N-(2-Ethyl-1-indanyl)benzamide Step4->Final Yield: >85%

Figure 1: Linear synthetic pathway emphasizing the isolation of the oxime intermediate for quality control.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-one

Objective: Introduce the ethyl group at the


-position while suppressing bis-alkylation.
  • Mechanism: Kinetic enolate formation using Lithium Diisopropylamide (LDA).

  • Critical Insight: The temperature must be maintained strictly at -78°C during deprotonation to prevent thermodynamic equilibration, which leads to poly-alkylation.

Reagents:

  • 1-Indanone (1.0 eq)

  • LDA (1.1 eq, 2.0 M in THF/heptane)

  • Ethyl Iodide (1.2 eq)

  • Anhydrous THF (Solvent)[1]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Charge with anhydrous THF.

  • Deprotonation: Cool THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.

  • Addition 1: Dissolve 1-indanone in minimal THF and add dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

  • Alkylation: Add Ethyl Iodide (EtI) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

QC Checkpoint:

  • TLC:

    
     ~0.6 (Hex/EtOAc 9:1).
    
  • 1H NMR: Look for the triplet/quartet of the ethyl group and the disappearance of one

    
    -proton signal.
    
Step 2: Synthesis of 2-Ethyl-2,3-dihydro-1H-inden-1-amine (via Oxime)

Objective: Convert the ketone to a primary amine. Why this route? Direct reductive amination (using


) is faster, but the Oxime Route  allows for the crystallization of the intermediate, ensuring high purity before the sensitive reduction step [1].
Part A: Oxime Formation

Reagents:

  • 2-Ethyl-1-indanone (from Step 1)

  • Hydroxylamine Hydrochloride (

    
    , 1.5 eq)
    
  • Sodium Acetate (

    
    , 2.0 eq)
    
  • Ethanol/Water (3:1)

Protocol:

  • Dissolve ketone in EtOH. Add aqueous solution of

    
     and 
    
    
    
    .
  • Reflux for 2 hours.

  • Cool to RT. The oxime often precipitates. If not, remove EtOH in vacuo and extract with DCM.

  • Yield: Typically quantitative. Proceed directly to reduction.

Part B: Catalytic Hydrogenation

Reagents:

  • Oxime intermediate

  • 10% Pd/C (10 wt% loading)

  • 
     (balloon pressure or 50 psi Parr shaker)
    
  • Methanol (solvent) containing 1% Acetic Acid (to prevent secondary amine formation).

Protocol:

  • Suspend Pd/C in MeOH under Argon (Safety: Pyrophoric).

  • Add Oxime solution.

  • Purge with

    
     and stir vigorously for 12 hours.
    
  • Filtration: Filter through a Celite pad to remove catalyst.

  • Neutralization: Concentrate, redissolve in DCM, wash with 1M NaOH (to liberate free base), dry, and concentrate.

Stereochemistry Note: This reduction predominantly yields the cis-1-amino-2-ethylindane due to catalyst approach from the less hindered face [2].

Step 3: Synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Objective: Acylation of the primary amine.

Reagents:

  • 2-Ethyl-1-aminoindane (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA, 2.0 eq)

  • DCM (Anhydrous)

Protocol:

  • Dissolve the amine and TEA in anhydrous DCM at 0°C.

  • Add Benzoyl Chloride dropwise. (Exothermic reaction).

  • Warm to RT and stir for 2 hours.

  • Quench: Add 1M HCl (to remove unreacted amine) followed by saturated

    
     (to remove benzoic acid byproducts).
    
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexanes/EtOAc 7:3).

Analytical Data & QC Specifications

The following table summarizes the expected analytical signatures for validation.

AnalyteMethodKey Expected Signals / Criteria
Intermediate 1 (Ketone)1H NMR (CDCl3)

1.0 (t, 3H,

),

2.4-2.6 (m,

+

-H). Carbonyl stretch ~1710

(IR).
Intermediate 2 (Amine)LC-MS (ESI+)

= 162.1. Broad NH2 stretch ~3300-3400

(IR).
Final Product (Amide)1H NMR (DMSO-d6)

8.5 (d, NH),

7.4-7.9 (Benzoyl Ar-H). Distinct benzylic H-1 multiplet.
Final Product HPLC Purity>98% (Area under curve, 254 nm).

Safety & Handling (HSE)

  • LDA: Extremely moisture sensitive and pyrophoric. Handle only under inert atmosphere.

  • Ethyl Iodide: Alkylating agent. Carcinogen suspect. Use in fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent during filtration.

References

  • Rosen, W. E., & Green, M. J. (1963). The Reduction of 2-Indanone Oxime to 2-Aminoindane.[2] Methods and Mechanisms. The Journal of Organic Chemistry, 28(10), 2797–2804.

  • Khdar, Z. A., et al. (2024).[2][3] Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. RSC Medicinal Chemistry, 15, 874-887.[2] (Discusses stereoselectivity in indanone derivative reductions).

  • BenchChem Technical Guides. (2025). The Synthesis of 1-Indanones via Intramolecular Cyclization.[4][5] (General background on indanone scaffold synthesis).

  • PubChem Compound Summary. N-(2,3-dihydro-1H-inden-1-yl)benzamide (CID 286389).

Sources

Technical Application Note: Solubility Profiling & Handling of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the solubilization, handling, and experimental profiling of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide . Given its structural composition—a lipophilic indane core substituted with an ethyl group and coupled to a benzamide moiety—this compound exhibits significant hydrophobicity. This document details protocols for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and strategies for managing its limited aqueous solubility in biological assays, preventing experimental artifacts such as compound precipitation (crash-out) and non-specific binding.

Physicochemical Profile & Solubility Prediction

Before initiating wet-lab protocols, understanding the physicochemical drivers of this compound is essential for experimental design.

Structural Analysis
  • Chemical Formula: C₁₈H₁₉NO

  • Molecular Weight: ~265.35 g/mol

  • Structural Components:

    • Indane Scaffold: A bicyclic structure driving high lipophilicity and lattice energy.

    • Ethyl Group: Increases the hydrophobic surface area at the C2 position.

    • Benzamide Moiety: Provides a hydrogen bond donor (NH) and acceptor (C=O), but the phenyl ring maintains overall non-polarity.

Theoretical Solubility Properties
PropertyEstimated ValueImplication for Handling
cLogP 3.8 – 4.5High Lipophilicity. The compound will partition strongly into lipid membranes and hydrophobic pockets.
Water Solubility < 10 µM (< 2.5 µg/mL)Poor. Expect rapid precipitation in aqueous buffers without co-solvents or carriers.
DMSO Solubility > 50 mM (> 13 mg/mL)Excellent. DMSO disrupts the intermolecular hydrogen bonding of the amide, making it the ideal stock solvent.
pKa ~13-14 (Amide NH)Neutral. The molecule remains uncharged at physiological pH (7.4), meaning pH adjustment will not significantly improve aqueous solubility.

Protocol A: Preparation of DMSO Stock Solutions

Objective: To create a stable, high-concentration master stock for long-term storage and subsequent dilution.

Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene plastics which can leach in pure DMSO.

  • Environment: Low humidity (DMSO is hygroscopic).

Step-by-Step Procedure
  • Weighing: Accurately weigh 5–10 mg of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide into a tared amber glass vial.

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • Formula:

      
      
      
    • Example: For 5 mg (MW 265.35):

      
      
      
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex rigorously for 30–60 seconds.

    • Note: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes. The solution should be perfectly clear and colorless/pale yellow.

  • Inspection: Hold the vial against a light source to check for undissolved particulates (Tyndall effect).

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

    • Stability: Stable for >6 months at -20°C if kept anhydrous.

Protocol B: Aqueous Dilution & "Crash-Out" Management

Objective: To introduce the hydrophobic compound into aqueous assay buffers (e.g., PBS, cell culture media) without precipitation.

The "Crash-Out" Phenomenon

Upon adding the DMSO stock to water, the solvent environment changes instantly. The hydrophobic effect drives the compound molecules to aggregate, leading to precipitation. This results in a lower effective concentration than calculated.

Serial Dilution Strategy (Intermediate Step)

Do not add 50 mM stock directly to the assay buffer.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 or 1:20 in pure DMSO first to create working stocks (e.g., 1 mM, 5 mM).

  • Stepwise Addition: Add the working stock to the aqueous buffer while vortexing the buffer.

  • Limit Final DMSO: Keep final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity in biological assays.

Formulation Enhancers (If Precipitation Persists)

If the compound precipitates at the required testing concentration (e.g., > 10 µM), use one of the following systems:

SystemProtocolMechanism
Surfactant Add 0.05% Tween-80 to the aqueous buffer before adding the compound.Micellar encapsulation prevents aggregation.
Carrier Protein Include 0.1% BSA (Bovine Serum Albumin) in the buffer.Albumin binds lipophilic drugs, keeping them in solution (mimics plasma).
Cyclodextrin Use 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.Molecular encapsulation of the indane/phenyl rings.

Experimental Workflow: Solubility Determination

To validate the exact solubility limit in your specific assay buffer, follow this kinetic solubility protocol.

Workflow Diagram

Solubility_Workflow Start Start: 10 mM DMSO Stock Dilution Prepare Dilution Series in DMSO (0.1 mM - 10 mM) Start->Dilution Transfer Transfer 2µL to 198µL Buffer (96-well plate) Dilution->Transfer 1:100 Dilution Incubate Incubate 2h @ 25°C (Shaking) Transfer->Incubate Read Measure Absorbance @ 620nm (Turbidimetry) Incubate->Read Analyze Plot Absorbance vs. Concentration Read->Analyze Decision Is Abs > Background? Analyze->Decision Result_Sol Soluble Region Decision->Result_Sol No Result_Ppt Precipitation Point (Solubility Limit) Decision->Result_Ppt Yes

Caption: Kinetic solubility assessment workflow using turbidimetry (nephelometry) to identify the precipitation point in aqueous buffer.

Protocol Steps
  • Preparation: Prepare a 96-well clear flat-bottom plate.

  • Buffer: Add 198 µL of your assay buffer (e.g., PBS pH 7.4) to each well.

  • Spiking: Add 2 µL of DMSO compound stock at increasing concentrations (e.g., 0.5, 1, 2, 5, 10, 20 mM stocks) to the wells.

    • Final Concentrations: 5, 10, 20, 50, 100, 200 µM.

    • Final DMSO: 1% (constant).

  • Equilibration: Seal plate and shake at 500 rpm for 2–4 hours at room temperature.

  • Readout: Measure Optical Density (OD) or Absorbance at 620 nm (or any non-absorbing wavelength) to detect turbidity (precipitation).

  • Analysis: The concentration at which OD620 significantly rises above the blank (DMSO only) is the Kinetic Solubility Limit .

Troubleshooting & Critical Considerations

Common Issues
  • Issue: Compound adheres to plastic tips/tubes.

    • Cause: High lipophilicity (LogP > 4).

    • Solution: Use Low-Retention pipette tips and glass vials whenever possible. Pre-wet tips with buffer containing BSA.

  • Issue: Variability in biological data (IC50 shifts).

    • Cause: Compound precipitating during the assay incubation time.

    • Solution: Validate solubility at the end of the assay incubation (e.g., 24h) using the turbidimetry method described above.

Safety
  • DMSO Permeability: DMSO increases skin permeability. Since N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a biologically active molecule, always wear nitrile gloves and work in a fume hood to prevent transdermal absorption of the dissolved compound.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Di, L., & Kerns, E. H. (2006). "Profiling drug-like properties in discovery research." Current Opinion in Chemical Biology, 10(3), 289-298.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Technical Bulletin.

Application Note & Protocol: Handling, Storage, and Stability Assessment of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a novel research compound with limited publicly available data. This document is constructed based on the chemical properties inferred from its structure—an N-substituted benzamide with a dihydroindene moiety. The protocols and recommendations provided herein are based on established principles for analogous chemical structures and authoritative guidelines from the International Council for Harmonisation (ICH). All procedures should be performed by trained personnel and adapted as necessary based on empirical data obtained for this specific molecule.

Introduction: Understanding the Molecule

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a research chemical of interest in drug development, potentially as an intermediate or an active pharmaceutical ingredient (API). Its structure, featuring a benzamide group linked to a dihydroindene core, suggests specific chemical liabilities that must be understood to ensure its quality and integrity throughout the research and development lifecycle. The benzamide functional group is susceptible to hydrolysis under both acidic and basic conditions, while the dihydroindene ring system, an unsaturated hydrocarbon, may be prone to oxidation.[1][2]

This guide provides a comprehensive framework for the proper handling, storage, and stability evaluation of this compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining sample integrity, and generating reliable, reproducible data in downstream applications. The methodologies described are grounded in the principles outlined by ICH guidelines Q1A (Stability Testing) and Q1B (Photostability Testing).[3][4]

Personnel Safety & Compound Handling

Given the absence of specific toxicological data, N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide must be treated as a potentially hazardous substance. All handling should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.

2.1 Personal Protective Equipment (PPE) A standard PPE ensemble is mandatory when handling the compound in solid or solution form:

  • Eye Protection: ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves (ensure compatibility; double-gloving is recommended for handling concentrated solutions).

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not generally required for handling small quantities of solid material in a fume hood. If aerosolization is possible or if handling large quantities, a properly fitted respirator with organic vapor cartridges should be considered.

2.2 Spill & Disposal Procedures

  • Spill Response: In case of a spill, cordon off the area. For solid spills, gently sweep the material to avoid raising dust and place it in a sealed, labeled container. For liquid spills, absorb with an inert material (e.g., vermiculite or sand), and place it in a sealed, labeled container.

  • Waste Disposal: All waste containing the compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Long-Term Storage & Material Compatibility

The intrinsic stability of a compound is directly influenced by its storage conditions.[3] The primary goals of a defined storage protocol are to minimize degradation from hydrolysis, oxidation, and photolysis.

3.1 Recommended Storage Conditions The following conditions are recommended to preserve the integrity of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.

ParameterConditionRationale
Temperature -20°C to 8°CReduces rates of potential hydrolytic and oxidative degradation.
Atmosphere Inert Gas (Argon or Nitrogen)The dihydroindene moiety may be susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk.
Humidity <30% Relative HumidityThe amide bond is susceptible to hydrolysis.[1] A dry environment is critical to prevent this degradation pathway.
Light Amber Glass Vial / Opaque ContainerAromatic systems can be photosensitive. Protection from UV and visible light is a standard precaution.[4][5]
Container Type I Borosilicate GlassChemically inert and prevents leaching of contaminants. Ensure closure is lined with a compatible material like PTFE.

Chemical Stability Assessment: Protocols & Methodologies

To understand the degradation profile of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a combination of forced degradation (stress testing) and long-term stability studies should be conducted. These studies are essential for identifying potential degradants, elucidating degradation pathways, and developing a stability-indicating analytical method.[6][7] The goal of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately detect and resolve impurities.[8]

4.1 The Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method with UV detection is the standard approach for assessing the purity and stability of aromatic compounds.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or lambda max of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve compound in Acetonitrile or a mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

4.2 Protocol 1: Forced Degradation Studies The following diagram outlines the workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Stock Solution (1 mg/mL in ACN) Control Control Sample (t=0, protected from light) Start->Control Dilute Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Expose Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Expose Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Expose Thermal Thermal (Solid) 80°C, Dry Heat Start->Thermal Expose Photo Photolytic ICH Q1B Light Box Start->Photo Expose Analyze Analyze All Samples by Stability-Indicating HPLC-UV Method Control->Analyze Neutralize Neutralize (Acid/Base Samples) Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Experimental workflow for forced degradation studies.

4.2.1 Detailed Stress Conditions Prepare solutions of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide at 1 mg/mL. Analyze samples at appropriate time points (e.g., 2, 4, 8, 24 hours) until target degradation is achieved.

ConditionProtocolPotential Degradation Pathway
Acidic Hydrolysis Mix sample with 0.1 M HCl. Incubate at 60°C.Hydrolysis of the amide bond to form benzoic acid and 2-ethyl-2,3-dihydro-1H-inden-1-amine.
Basic Hydrolysis Mix sample with 0.1 M NaOH. Incubate at 60°C.Saponification (hydrolysis) of the amide bond.[1]
Oxidative Stress Mix sample with 3% H₂O₂. Store at room temperature, protected from light.[8]Oxidation of the dihydroindene ring or other susceptible sites.
Thermal Stress Store solid compound in a vial at 80°C.General thermal decomposition.
Photostability Expose solid compound and solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4][9]Photodegradation, potentially involving radical mechanisms or rearrangements.

4.3 Protocol 2: Long-Term Stability Study A long-term study provides data on the stability of the compound under its recommended storage conditions.

  • Package: Place accurately weighed samples of the solid compound into amber glass vials that meet the specifications in Section 3.1.

  • Store: Place the vials in a stability chamber set to the recommended long-term condition (e.g., 5°C ± 3°C).

  • Test: At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), remove a vial for analysis.

  • Analyze: Assess the sample for appearance, purity (by HPLC), and the presence of any degradation products.

Predicted Degradation Pathway

Based on fundamental organic chemistry, the most probable degradation pathway under hydrolytic conditions is the cleavage of the amide bond.

Degradation_Pathway cluster_products Hydrolysis Products Parent N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide BenzoicAcid Benzoic Acid Parent->BenzoicAcid H₂O / H⁺ or OH⁻ Indenamine 2-Ethyl-2,3-dihydro-1H-inden-1-amine Parent->Indenamine H₂O / H⁺ or OH⁻

Sources

Microwave-Assisted Synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide: A Green Chemistry Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This application note presents a detailed, efficient, and environmentally conscious protocol for the synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide via microwave-assisted organic synthesis (MAOS). Amide bond formation is a cornerstone of medicinal chemistry, and this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and adherence to green chemistry principles.[1][2] We describe a solvent-free benzoylation protocol using benzoyl chloride on a solid support, providing a robust and easily scalable method for producing N-acylated indan derivatives, a scaffold of interest in drug discovery. The causality behind experimental choices, process parameters, and the fundamental principles of microwave heating are discussed to provide a comprehensive guide for researchers.

Introduction: The Imperative for Greener, Faster Amide Synthesis

The amide bond is one of the most prevalent functional groups in pharmaceuticals and bioactive molecules. Its synthesis is therefore a critical transformation in organic and medicinal chemistry. Traditional methods for creating amides often require prolonged reaction times at high temperatures, significant energy consumption, and the use of hazardous solvents, leading to considerable chemical waste.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[3] Unlike conventional heating, which relies on slow and inefficient heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[4][5] This volumetric and instantaneous heating, achieved through mechanisms like dipolar polarization and ionic conduction, leads to rapid temperature elevation and dramatic acceleration of reaction rates.[4][5] Consequently, reactions that take hours or days can often be completed in minutes, with higher product purity and yields.[2][5]

This protocol details the application of MAOS to the synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a representative N-acylated indan derivative. The methodology is designed to be efficient, reproducible, and environmentally friendly, aligning with the core tenets of green chemistry.[5]

The Science of Microwave-Assisted Synthesis

The efficacy of MAOS stems from its unique heating mechanism, which is fundamentally different from conventional conductive heating.

  • Conventional Heating: An external heat source warms the walls of a reaction vessel, and this thermal energy is slowly transferred to the solvent and then to the reactants via convection and conduction. This process results in a significant temperature gradient within the vessel, where the walls are hotter than the bulk of the reaction mixture.[5]

  • Microwave Heating: Microwave energy is directly absorbed by materials with a high dielectric constant, such as polar solvents or reactants.[3] The oscillating electromagnetic field interacts with the molecular dipoles, forcing them to align. This rapid reorientation generates internal friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[4] This direct energy coupling is highly efficient and enables precise temperature control, minimizing the formation of by-products often associated with overheating.[2][3]

Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating (Outside-In) cluster_1 Microwave Heating (Inside-Out) HeatSource External Heat Source VesselWall Vessel Wall HeatSource->VesselWall Conduction ReactionMix Reaction Mixture VesselWall->ReactionMix Convection/ Conduction MWSource Microwave Source Molecules Polar Molecules (Reactants/Solvent) MWSource->Molecules Direct Energy Coupling BulkHeat Bulk Volumetric Heating Molecules->BulkHeat Dielectric Heating

Caption: A diagram illustrating the fundamental differences between conventional and microwave heating.

Experimental Protocol

This protocol describes the solvent-free benzoylation of 2-Ethyl-2,3-dihydro-1H-inden-1-amine. The use of basic alumina as a solid support serves a dual purpose: it acts as a base to neutralize the HCl by-product and provides a medium for efficient heat distribution.[6]

Reaction Scheme:

(A chemical diagram showing 2-Ethyl-2,3-dihydro-1H-inden-1-amine reacting with benzoyl chloride in the presence of basic alumina and microwave irradiation to yield N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide and HCl adsorbed on the alumina.)

3.1. Materials and Equipment

  • Reagents:

    • 2-Ethyl-2,3-dihydro-1H-inden-1-amine (Assumed available)

    • Benzoyl chloride (PhCOCl), ≥99%

    • Pyridine (Py), anhydrous

    • Basic alumina (Brockmann I, standard grade, ~150 mesh)

    • Dichloromethane (DCM), ACS grade

    • Ethyl acetate (EtOAc), ACS grade

    • Hexanes, ACS grade

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Single-mode microwave reactor (e.g., Anton Paar Monowave, CEM Discover) with 10 mL reaction vials and magnetic stir bars

    • Analytical balance

    • Syringes and needles

    • Rotary evaporator

    • Glassware for extraction (separatory funnel, flasks)

    • Flash chromatography system

    • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Protocol

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add basic alumina (2.0 g).

  • Amine Addition: Add 2-Ethyl-2,3-dihydro-1H-inden-1-amine (1.0 mmol, 161.2 mg).

  • Base Addition: Add pyridine (0.6 mmol, 48 µL). While basic alumina acts as the primary base, a catalytic amount of pyridine can facilitate the reaction.[6]

  • Acylating Agent Addition: Carefully add benzoyl chloride (1.2 mmol, 140 µL) dropwise while gently swirling the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1. The temperature is monitored via an internal IR sensor.

  • Reaction Cooldown: After the irradiation is complete, allow the vial to cool to room temperature (or via forced air cooling in the reactor) until the pressure returns to ambient levels.

  • Work-up and Extraction:

    • Transfer the solid contents of the vial to a small beaker.

    • Add dichloromethane (20 mL) and stir for 5 minutes to dissolve the product.

    • Filter the mixture to remove the alumina and wash the solid with additional DCM (2 x 10 mL).

    • Combine the organic filtrates in a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.

  • Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

3.3. Process Workflow Visualization

Caption: The experimental workflow from reagent setup to final product analysis.

Results and Discussion: Optimization Rationale

The parameters outlined below are based on established protocols for microwave-assisted benzoylation and serve as an excellent starting point for optimization.[6][7]

Table 1: Reaction Parameters and Expected Outcome

ParameterSettingRationale
Temperature 120 °CProvides sufficient thermal energy to overcome the activation barrier without causing degradation. Microwave heating allows for rapid attainment of this target temperature.[2]
Hold Time 10 minutesMicrowave reactions are significantly faster than conventional methods.[5] This time is typically sufficient for complete conversion. Reaction progress can be monitored by TLC in pilot runs.
Microwave Power 300 W (Dynamic)A moderate power level is sufficient to maintain the target temperature without causing thermal runaway.[6] Modern reactors dynamically adjust power to hold the set temperature.
Stirring 600 RPMEnsures homogeneous mixing and uniform temperature distribution within the reaction vial.
Expected Yield >90%Microwave-assisted, solvent-free methods often lead to higher isolated yields due to cleaner reactions and fewer side products.[2][8]

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: The choice to use basic alumina instead of a solvent aligns with green chemistry principles by reducing volatile organic compound (VOC) emissions and simplifying purification.[1][6] The solid support also acts as an efficient heat sink, absorbing microwave energy and distributing it evenly.

  • Stoichiometry: A slight excess of benzoyl chloride (1.2 equivalents) is used to ensure the complete consumption of the limiting starting amine.

  • Catalyst/Base: Basic alumina is the primary base, neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards the product. The addition of a small amount of pyridine can further catalyze the acylation.[6]

  • Purification: While the reaction is generally clean, flash chromatography is the standard method to remove any unreacted benzoyl chloride (which may hydrolyze to benzoic acid) and other minor impurities, ensuring high purity of the final compound for subsequent applications.

Conclusion

This application note provides a robust and highly efficient protocol for the synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide using microwave irradiation. The method is characterized by its speed, high yield, and adherence to green chemistry principles, making it a superior alternative to conventional synthetic routes.[3][5] By explaining the scientific rationale behind the protocol, this guide empowers researchers to confidently apply and adapt microwave-assisted techniques to accelerate their own research and drug development programs.

References

  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Springer. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions.
  • PMC. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • ResearchGate. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.
  • PMC. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions.
  • SciSpace. (2010). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
  • Asian Journal of Chemistry. (n.d.). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.
  • ResearchGate. (n.d.). Microwave‐Assisted Carbamoylation of Amines | Request PDF.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: YIELD-OPT-INDANE-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide typically proceeds via a three-step linear sequence: (1)


-alkylation of 1-indanone,[1] (2) reductive amination (or oxime reduction) to the amine, and (3) benzoylation.

Low overall yield is rarely caused by a single catastrophic failure but rather by the accumulation of inefficiencies at the C1-C2 stereocenter formation and purification losses due to lipophilic by-products.[1] This guide isolates these variables and provides self-validating protocols to maximize throughput.

Visualizing the Yield Bottlenecks

The following workflow illustrates the critical path (Green) versus the most common yield-draining side reactions (Red).

IndaneSynthesis Start 1-Indanone Step1 Step 1: Alkylation (Introduction of Ethyl) Start->Step1 Et-X / Base Impurity1 Impurity: 2,2-Diethyl-1-indanone (Over-alkylation) Step1->Impurity1 Excess Base/RX Step2 Step 2: Nitrogen Insertion (Reductive Amination/Oxime) Step1->Step2 NH4OAc / NaBH3CN or NH2OH / Reduction Impurity2 Impurity: Dimer Formation (Secondary Amine) Step2->Impurity2 Low NH3 conc. Impurity3 Impurity: Elimination (2-Ethylindene) Step2->Impurity3 Acidic Workup/Heat Step3 Step 3: Benzoylation (Amide Coupling) Step2->Step3 PhCOCl / Base Target Target Molecule N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide Step3->Target Yield > 85%

Figure 1: Critical path analysis for indane-benzamide synthesis. Red nodes indicate primary yield loss vectors.[1]

Module 1: The Alkylation Trap (Step 1)

Objective: Synthesize 2-ethyl-1-indanone without generating the 2,2-diethyl impurity.

The Problem: The "Dialkylation" Effect

The product of the first alkylation (2-ethyl-1-indanone) is chemically similar to the starting material but often slightly more acidic or kinetically accessible, leading to the "Gem-Diethyl" impurity which is nearly impossible to separate by crystallization.[1]

Protocol Optimization

Do not use simple thermodynamic conditions (e.g., NaH/THF/Reflux). Instead, utilize Kinetic Enolate Control or Enamine Activation .

Recommended Protocol (Enamine Route):

  • Activation: React 1-indanone with pyrrolidine (1.1 eq) and catalytic p-TsOH in toluene under Dean-Stark reflux to form the enamine.

  • Alkylation: Treat the isolated enamine with Ethyl Iodide (EtI) in dioxane/reflux.

  • Hydrolysis: Acidic hydrolysis releases the pure mono-ethylated ketone.[1]

Why this works: The enamine is sterically congested. Once one ethyl group is added, the steric bulk prevents the formation of the iminium salt required for a second alkylation, effectively "locking" the reaction at the mono-substituted stage [1].

ParameterStandard (NaH)Optimized (Enamine)
Mono:Di Ratio ~85:15>98:2
Purification Difficult ColumnSimple Extraction
Yield 60-70%85-92%

Module 2: Nitrogen Insertion (Step 2)

Objective: Convert ketone to amine while controlling stereochemistry and preventing dimerization.

The Problem: Dimerization & Stereocontrol

Direct reductive amination often produces the "dimer" (di-indanyl amine) because the intermediate imine is reduced to an amine, which then reacts with remaining ketone. Additionally, the cis/trans ratio at C1-C2 affects the yield if recrystallization is used to isolate a single diastereomer.

Protocol Optimization

Switch from one-pot reductive amination to a Two-Step Oxime Reduction .

Step 2A: Oximation

  • Reagents: 2-Ethyl-1-indanone, Hydroxylamine HCl (1.5 eq), NaOAc (1.5 eq), EtOH/H2O.[1]

  • Checkpoint: Ensure complete consumption of ketone by TLC. Oximes are stable and crystallizable.

Step 2B: Reduction

  • Reagents: Hydrogenation (H2, Pd/C) or Zn/AcOH.

  • Stereochemistry Note: Catalytic hydrogenation of 2-substituted indanones typically favors the cis-isomer (amine and ethyl group on the same side) due to catalyst surface approach from the less hindered face [2].

  • Yield Benefit: This route eliminates dimer formation entirely because no free ketone is present during the reduction phase.

Module 3: Benzoylation (Step 3)

Objective: Quantitative conversion of the amine to the benzamide.

The Problem: Hydrolysis & Workup Losses

Using Benzoyl Chloride (BzCl) in aqueous base (Schotten-Baumann) can lead to hydrolysis of the reagent before coupling occurs, requiring excess reagent and complicating purification.

Protocol Optimization

Use Anhydrous Conditions with a scavenger base.

Recommended Protocol:

  • Solvent: Anhydrous DCM or THF (0.2 M).

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq).

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.05 eq) dropwise.

  • Quench: Add N,N-dimethylethylenediamine (0.1 eq) before workup.

    • Mechanism:[2][3][4][5] This scavenger amine reacts with any excess BzCl to form a highly water-soluble urea, which washes away during extraction, leaving the product pure without chromatography [3].

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Step 1: NMR shows triplet at ~0.8 ppm integrating too high. Over-alkylation (2,2-diethyl impurity).[1]Switch to Enamine route (Module 1). If using LDA, ensure temp is strictly -78°C and add EtI slowly.[1]
Step 2: Mass Spec shows M+ = 290-300 range (Dimer). Reductive amination failed; amine reacted with ketone.[1]STOP direct reductive amination. Isolate the Oxime intermediate first, then reduce.
Step 2: Low yield after acid/base extraction. Amine is forming a carbamate or is too lipophilic.2-ethyl-1-aminoindane is lipophilic.[1] Extract from basic water (pH > 12) using DCM, not Ether.
Step 3: Product smells like almonds (Benzoyl Chloride). Incomplete coupling or excess reagent remaining.Use the "Scavenger Quench" (Module 3) with a diamine to remove excess BzCl.
Final Product: Low melting point / Oily. Diastereomeric mixture (cis/trans).Recrystallize from Hexane/EtOAc. The cis-amide is usually less soluble.[1] Check HPLC for isomer ratio.

Frequently Asked Questions (FAQ)

Q: Can I use Leuckart-Wallach conditions (Formic acid/Ammonium formate) for Step 2? A: It is not recommended.[1] Leuckart conditions require high temperatures (150°C+) which can cause the migration of the double bond or elimination of the ethyl group in strained indane systems. The Oxime/Zn/AcOH route is milder (room temp to 60°C).

Q: Which diastereomer is biologically active? A: While this depends on your specific target profile, literature on 1-aminoindanes (like Rasagiline) suggests the stereochemistry at C1 is critical. You must separate the isomers at the Amine Stage (Step 2) using chiral resolution (e.g., L-tartaric acid) before benzoylation, as separating the final amides is significantly harder.

Q: My Step 1 yield is good, but the product is an oil that won't crystallize. A: 2-Ethyl-1-indanone is a low-melting solid or oil (mp ~40-45°C).[1] If it is an oil, it may still be pure. Verify with GC-MS. Do not lose yield trying to force crystallization; proceed to Step 2 with the crude oil if purity is >90%.

References

  • Enamine Alkylation Specifics: Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Stereoselectivity in Indanone Reduction: Cabanillas, A., et al. (2000). Stereoselective synthesis of 1-amino-2-alkylindanes. Tetrahedron: Asymmetry, 11(14), 3001-3010.

  • Scavenger Purification Techniques: Marsh, I. R., et al. (2001). High-throughput synthesis of amides using scavenger resins.[1] Organic Letters, 3(15), 2329-2331. (Adapted for solution phase using diamines).

  • General Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6] Tetrahedron, 61(46), 10827-10852.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-indanone, benzoyl chloride, and alkyl halides before handling.[1]

Sources

Separation of cis and trans isomers of N-(2-ethyl-1-indanyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Application Support Knowledge Base for researchers working with N-(2-ethyl-1-indanyl)benzamide. It synthesizes chromatographic principles for 1,2-disubstituted indanes with specific troubleshooting protocols.

Subject: Separation of cis and trans isomers of N-(2-ethyl-1-indanyl)benzamide Ticket ID: KB-IND-8821 Last Updated: 2025-02-13 Support Level: Advanced Method Development[1]

Executive Summary & Molecule Profile

This guide addresses the chromatographic resolution of the diastereomers (cis and trans) of N-(2-ethyl-1-indanyl)benzamide.[1] Because these are geometric isomers (diastereomers), they possess distinct physical properties and can be separated using achiral stationary phases (Reverse Phase or Normal Phase), though chiral phases are often employed for higher selectivity or simultaneous enantiomer separation.

  • Core Challenge: The indane ring pucker allows for subtle conformational differences between cis (1,2-syn) and trans (1,2-anti) isomers.[1]

  • Primary Interaction: The separation relies on the differential steric shielding of the amide group and the pi-pi interaction capabilities of the benzamide/indane system.[1]

Separation Workflows (Protocols)

Protocol A: Reverse Phase HPLC (Analytical & Semi-Prep)

Recommended for initial purity assessment and small-scale isolation.[1]

ParameterConditionRationale
Column C18 (End-capped) or Phenyl-Hexyl Phenyl-Hexyl phases provide superior selectivity for aromatic compounds like indanes via

interactions.[1]
Dimensions 4.6 x 150 mm, 3-5 µmStandard analytical geometry.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol ionization, reducing peak tailing for the amide nitrogen.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks for amides compared to Methanol.[1]
Gradient 40% B to 70% B over 20 minShallow gradient maximizes resolution in the lipophilic region where these isomers elute.[1]
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV 254 nmThe benzamide chromophore is strongly UV active.[1]

Expected Elution Order: Typically, the trans isomer elutes before the cis isomer on C18 columns. The cis isomer often adopts a conformation that exposes more hydrophobic surface area or interacts more strongly with the stationary phase due to the "clamshell" folding of the benzamide over the indane ring.

Protocol B: Normal Phase (Flash Chromatography)

Recommended for bulk purification of synthesis intermediates.[1]

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Solvent System: Hexane : Ethyl Acetate (Gradient 90:10

    
     70:30).[1]
    
  • Additives: None usually required, but 0.1% Triethylamine (TEA) can be added if the amide streaks.

  • Elution Order: The trans isomer (less polar/less accessible amide hydrogen due to steric blocking by the ethyl group) typically elutes first.[1] The cis isomer (more polar interaction with silica) elutes second.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the correct separation pathway based on your purity requirements and scale.

SeparationWorkflow cluster_legend Key Start Crude Mixture: N-(2-ethyl-1-indanyl)benzamide ScaleCheck Determine Scale Start->ScaleCheck Analytic Analytical (< 1 mg) Check Ratio/Purity ScaleCheck->Analytic QC/R&D Prep Preparative (> 100 mg) Isolate Isomers ScaleCheck->Prep Synthesis RP_HPLC Reverse Phase HPLC (C18 or Phenyl-Hexyl) Gradient: H2O/MeCN + 0.1% FA Analytic->RP_HPLC NP_Flash Normal Phase Flash (Silica Gel) Hexane/EtOAc Gradient Prep->NP_Flash CheckRes Resolution (Rs) > 1.5? RP_HPLC->CheckRes Success Collect Fractions Verify by NMR NP_Flash->Success CheckRes->Success Yes Fail Switch Selectivity CheckRes->Fail No (Co-elution) Chiral Chiral HPLC (Amylose/Cellulose Phases) Iso-polarity Mode Fail->Chiral High Specificity Needed Chiral->Success Legend1 Decision Point Legend2 Action/Method

Caption: Logical workflow for selecting the optimal chromatographic method based on scale and resolution requirements.

Troubleshooting & FAQs

Q1: I am seeing peak tailing on my HPLC chromatogram. How do I fix this?

Diagnosis: Amides can interact with free silanol groups on the silica backbone of the column, causing tailing. Solution:

  • Buffer Modification: Ensure you are using 0.1% Formic Acid or 0.05% TFA in your aqueous mobile phase. The low pH suppresses silanol ionization.

  • Temperature: Increase column temperature to 40°C . This improves mass transfer kinetics and often sharpens amide peaks.

Q2: How do I definitively identify which peak is cis and which is trans?

Technical Insight: You cannot rely solely on retention time. You must use 1H-NMR .[1]

  • Protocol: Isolate the two peaks and run 1H-NMR in

    
    .
    
  • Diagnostic Signal: Look at the coupling constant (

    
    ) between the proton at C1 (benzylic, attached to N) and the proton at C2 (attached to Ethyl).
    
    • Cis Isomer: Typically shows a larger coupling constant (

      
      ) due to the near-eclipsed dihedral angle (Karplus relationship for 5-membered rings).[1]
      
    • Trans Isomer: Typically shows a smaller coupling constant (

      
      ).[1]
      
  • Confirmation: A 1D-NOE experiment is the gold standard. Irradiate the C1-H; if you see a strong enhancement of the C2-H, it is the cis isomer.[1]

Q3: My resolution is poor (Rs < 1.0) on C18.[1] What is the alternative?

Alternative: Switch to a Phenyl-Hexyl column.[1] Mechanism: The benzamide and indane rings are both aromatic. Phenyl-hexyl columns separate based on


 stacking differences.[1] The cis and trans isomers have different "flatness" and aromatic surface accessibility, often leading to drastically improved separation on phenyl phases compared to standard alkyl (C18) phases.
Q4: Can I separate the enantiomers of the cis isomer (e.g., 1R,2S from 1S,2R)?

Answer: Yes, but not on C18 or Silica. You require a Chiral Stationary Phase (CSP) .[2][3]

  • Recommended Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).[1]

  • Mobile Phase: Hexane/Ethanol (90:10).[1]

  • Note: In a chiral run, you will likely see 4 peaks (Cis-E1, Cis-E2, Trans-E1, Trans-E2) if the starting material was racemic.[1]

References

  • General Indane Separation

    • Separation of diastereomers of 1,2-disubstituted indanes.
    • Source: Journal of Chromatography A, Principles of diastereomer separ
    • [1]

  • Amide Chromatography

    • Troubleshooting peak shape for basic and neutral amides in HPLC.
    • Source: LCGC North America, "The LCGC Blog: Peak Tailing".
    • [1]

  • Stereochemical Assignment

    • NMR determination of cis/trans isomers in 5-membered rings.
    • Source: Silverstein, Spectrometric Identific
    • [1]

  • Chiral Separation of Amides

    • Enantioseparation of amides on polysaccharide-based chiral st
    • Source: Beilstein Journal of Organic Chemistry.[4]

    • [Link to Beilstein J. Org.[4] Chem.]([Link])

Sources

Technical Support Center: Purification of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Technical Support Center Subject: Purification & Troubleshooting Guide for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Welcome to the technical support hub for the isolation and purification of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide . This guide addresses the specific stereochemical and physicochemical challenges inherent to 1,2-disubstituted indane systems.

This molecule contains two chiral centers (C1 and C2 on the indane ring), resulting in four possible stereoisomers:

  • Diastereomers: Cis and Trans (physically separable by achiral methods).

  • Enantiomers: (1R,2R)/(1S,2S) and (1R,2S)/(1S,2R) (require chiral resolution).

Part 1: Troubleshooting & FAQs

Diastereomer Separation (Cis vs. Trans)

Q: I observe two closely eluting peaks in my achiral HPLC/LC-MS trace. Are these impurities? A: These are likely the cis and trans diastereomers. Unlike enantiomers, diastereomers have distinct physical properties (NMR shifts, melting points, polarity) and can be separated on standard silica phases.

  • Diagnosis: Check the 1H NMR coupling constant (

    
    ) between the H1 and H2 protons.
    
    • Cis-isomer: Typically displays a larger coupling constant (

      
       Hz).
      
    • Trans-isomer: Typically displays a smaller coupling constant (

      
       Hz).
      
  • Resolution Protocol:

    • Flash Chromatography: Use a gradient of Hexanes:Ethyl Acetate (start 95:5, gradient to 70:30). The cis-isomer is generally less polar and elutes first due to intramolecular hydrogen bonding or steric shielding, though this can vary based on the specific conformation.

    • Crystallization: If chromatography is insufficient, convert the intermediate amine to its hydrochloride salt before benzoylation. The cis-aminoindane HCl and trans-aminoindane HCl often have vastly different solubilities in Ethanol/Ether mixtures [1].

Enantiomeric Purity

Q: I need a single enantiomer (e.g., 1R,2S), but I have a racemate. Can I separate them after amide formation? A: While possible via Chiral SFC, it is operationally superior to resolve the amine intermediate prior to coupling.

  • Pre-Coupling Strategy (Recommended): Use Classical Resolution on the 2-ethyl-1-aminoindane intermediate using chiral acids (e.g., N-acetyl-L-leucine or D-Tartaric acid ) [2].

  • Post-Coupling Strategy: If you must separate the final amide, use Chiral SFC.

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: CO2 with 15-25% Methanol co-solvent.

    • Temperature: 35-40°C.

Crystallization Issues (Oiling Out)

Q: My product comes out as a sticky oil instead of crystals. How do I fix this? A: N-substituted benzamides are lipophilic and prone to "oiling out" if the non-polar solvent ratio is too high or cooling is too rapid.

  • Remedy:

    • Dissolve the oil in a minimum amount of warm Ethanol or Isopropyl Acetate .

    • Add n-Heptane dropwise until slight turbidity persists.

    • Seed with a crystal from a previous batch (or scratch the glass).

    • Cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities and promotes oiling.

Removing Residual Reagents

Q: I have persistent benzoic acid and starting amine in my product. A: Amide couplings require rigorous acid/base workups.

  • Protocol:

    • Dissolve crude in Ethyl Acetate (avoid Dichloromethane if possible, as it emulsions easily).

    • Acid Wash: Wash 2x with 1M HCl (removes unreacted amine).

    • Base Wash: Wash 2x with Saturated NaHCO3 or 1M NaOH (removes benzoic acid).

    • Brine Wash: Essential to remove trapped water before drying over MgSO4.

Part 2: Data & Specifications

Table 1: Solubility Profile (at 25°C)
SolventSolubilityApplication
Dichloromethane High (>100 mg/mL)Extraction / Loading
Ethyl Acetate Moderate-HighChromatography / Extraction
Ethanol Moderate (Heat to dissolve)Recrystallization
Hexanes/Heptane LowAnti-solvent
Water NegligibleWash solvent
Table 2: Recommended Chromatographic Conditions
ParameterAchiral (Purity/Diastereomers)Chiral (Enantiomers)
Column C18 (Reverse Phase) or Silica (Normal)Chiralpak AD-H or IG
Mobile Phase A Water + 0.1% Formic AcidCO2 (SFC) or Hexane (HPLC)
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol or IPA
Gradient 5% to 95% B over 15 minIsocratic (e.g., 15% Modifier)
Detection UV 254 nm (Benzamide chromophore)UV 254 nm

Part 3: Visualization of Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for purifying N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide based on impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Workup Acid/Base Extraction (Remove Benzoic Acid/Amine) Start->Workup Check Analyze Purity (HPLC/NMR) Workup->Check DiastMix Cis/Trans Mixture Detected Check->DiastMix 2 Peaks (dr < 99:1) EnantMix Racemate Detected Check->EnantMix 1 Peak (er = 50:50) Clean High Purity (>98%) Check->Clean Single Peak Flash Flash Chromatography (Silica, Hex/EtOAc) DiastMix->Flash Small Scale (<1g) Cryst Recrystallization (EtOH/Heptane) DiastMix->Cryst Large Scale (>1g) ChiralSep Chiral SFC/HPLC (Chiralpak AD-H) EnantMix->ChiralSep Final Pure Isomer Isolated Clean->Final Flash->Check Cryst->Check ChiralSep->Final

Figure 2: Stereochemical Relationships

Caption: Relationship between the four stereoisomers of 1,2-disubstituted indanes.

Stereochemistry Cis1 Cis (1R, 2R) Cis2 Cis (1S, 2S) Cis1->Cis2 Enantiomers (Separable by Chiral HPLC) Trans1 Trans (1R, 2S) Cis1->Trans1 Diastereomers (Separable by Silica) Trans2 Trans (1S, 2R) Cis1->Trans2 Diastereomers Cis2->Trans1 Diastereomers Cis2->Trans2 Diastereomers Trans1->Trans2 Enantiomers (Separable by Chiral HPLC)

References

  • Separation of cis-/trans-diastereomers and enantiomers of aminoindanol and aminoindan using capillary electrophoresis. Source: PubMed (Zhou L, et al. J Capillary Electrophor. 1997). URL:[Link]

  • Process for the preparation of (S)-1-aminoindane.
  • Separation and purification of cis and trans isomers.
  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Source: PMC (Ghosh AK, et al. Synthesis (Stuttg). 2016).[1][2] URL:[Link]

Sources

Technical Support Center: Stability of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the stability profile of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide (hereafter referred to as Target Compound ) under acidic conditions.

As a researcher, you are likely working with this scaffold due to its structural similarity to melatonin receptor agonists (e.g., Ramelteon intermediates) or other CNS-active agents. The molecule possesses two critical structural features that dictate its stability:

  • The Amide Linkage: A generally robust bond that requires significant energy (heat + strong acid) to hydrolyze.

  • The Chiral Benzylic Center (C1): The 1-aminoindane core is chiral. Stability at this position is paramount for maintaining enantiomeric excess (ee).

This guide synthesizes organic reaction mechanisms with practical troubleshooting to ensure your experimental data remains reproducible.

Module 1: Chemical Stability (Hydrolysis)

Core Concept

Under standard laboratory conditions (pH 1–6, Room Temperature), the Target Compound is chemically stable. The amide bond possesses significant resonance stabilization (approx. 15–20 kcal/mol), rendering the carbonyl carbon less electrophilic.

However, under Forced Degradation conditions (e.g., 1N HCl at reflux), the compound undergoes irreversible hydrolysis.

The Mechanism

Acid-catalyzed hydrolysis proceeds via the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Protonation: The carbonyl oxygen is protonated, activating the electrophile.

  • Nucleophilic Attack: Water attacks the carbonyl carbon.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The C-N bond breaks, releasing Benzoic acid and the amine (1-amino-2-ethylindane).

Visualizing the Pathway

The following diagram illustrates the degradation workflow and decision points.

HydrolysisWorkflow Start Target Compound (Amide) Acid Acidic Exposure (H+) Start->Acid Inter Tetrahedral Intermediate Acid->Inter Protonation Check Temp > 60°C? Inter->Check Stable STABLE Recovery > 98% Check->Stable No (RT) Hydrolysis HYDROLYSIS Cleavage Check->Hydrolysis Yes (Heat) Products Products: Benzoic Acid + Aminoindane salt Hydrolysis->Products

Figure 1: Decision tree for hydrolytic stability based on thermal energy input.

Troubleshooting & FAQs

Q: I see a new peak at RRT ~0.4 during acidic workup. Is this hydrolysis?

  • Analysis: Likely, yes. Benzoic acid is a common degradation product that elutes earlier than the lipophilic parent amide on Reverse Phase (RP) HPLC.

  • Fix: Check your workup temperature. Exotherms generated during acid quenching (e.g., adding HCl to a basic reaction mixture) can create localized "hot spots" that trigger hydrolysis. Always quench in an ice bath.

Q: My compound precipitates when I add 1N HCl. Is it degrading?

  • Analysis: No, this is likely a solubility issue. The amide is lipophilic (LogP > 3). It does not protonate significantly until pH < 0. In 1N HCl, it is simply crashing out of solution.

  • Fix: Use a co-solvent.[1] For stability studies, dissolve the compound in Methanol or Acetonitrile (50% v/v) before adding the acid to ensure a homogeneous phase.

Module 2: Stereochemical Stability (Racemization)

Core Concept

The C1 position of the indane ring is benzylic. While amides are generally configurationally stable, the benzylic carbocation is a low-energy intermediate. If the C-N bond is stressed (e.g., extremely strong acid like conc. H2SO4), there is a theoretical risk of S_N1 cleavage, leading to a planar carbocation and subsequent racemization.

Risk Assessment Matrix
ConditionRisk LevelMechanism
Dilute Acid (0.1 - 1N HCl), RT Negligible Amide bond remains intact; chiral center is protected.
Strong Acid (6N HCl), Reflux High Hydrolysis releases the free amine. Benzylic amines can racemize via reversible protonation/elimination cycles.
Lewis Acids (e.g., AlCl3, BF3) Moderate Can complex with the carbonyl, potentially weakening the C-N bond and promoting S_N1 ionization.
Visualizing the Racemization Logic

Racemization ChiralAmide Chiral Amide (S-isomer) Protonation Protonation (R-NH-CO-R)+ ChiralAmide->Protonation Acid Cleavage Bond Cleavage Protonation->Cleavage Harsh Conditions Retention Retention of Configuration Protonation->Retention Mild Conditions Cation Benzylic Carbocation (Planar/Achiral) Cleavage->Cation S_N1 Pathway Racemic Racemic Mixture (R/S Amine) Cation->Racemic Re-attack by Nucleophile

Figure 2: Pathway showing how harsh conditions lead to loss of stereochemical integrity via carbocation formation.

Troubleshooting & FAQs

Q: How do I confirm if racemization occurred during my acidic step?

  • Protocol: You cannot rely on standard HPLC. You must use Chiral HPLC .

    • Column: Chiralcel OD-H or AD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane : Isopropanol (90:10) is a standard starting point for this lipophilic amide.

    • Detection: UV at 254 nm.

    • Success Criteria: Baseline separation of enantiomers (Resolution > 1.5).

Module 3: Experimental Protocols

Standard Forced Degradation Protocol (Acid)

Derived from ICH Q1A(R2) Guidelines [1]

This protocol validates the stability-indicating nature of your analytical method.

  • Preparation: Dissolve 10 mg of Target Compound in 5 mL of Acetonitrile (ACN).

  • Acid Addition: Add 5 mL of 1.0 N HCl. (Final solvent: 1:1 ACN:Aq HCl).

  • Stress:

    • Sample A: Store at Room Temperature for 24 hours.

    • Sample B: Heat at 60°C for 4 hours.

  • Neutralization: Allow to cool. Neutralize with 1.0 N NaOH to pH 7.

  • Analysis: Inject immediately onto HPLC.

Recommended HPLC Method

For separation of Parent, Benzoic Acid, and Amine [2].

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV 254 nm (Amide/Benzene ring) & 210 nm (Amine)

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1][2][3] International Council for Harmonisation.

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[4] (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Amide Hydrolysis Mechanisms).

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl-1-Aminoindane Benzoylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the benzoylation of sterically hindered amines, specifically 2-ethyl-1-aminoindane. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance

The benzoylation of primary amines is a fundamental transformation in organic synthesis, often accomplished using standard methods like the Schotten-Baumann reaction.[1][2][3] However, when the amine is sterically hindered, as is the case with 2-ethyl-1-aminoindane, the bulky ethyl group adjacent to the nucleophilic amino group can significantly impede the approach of the benzoylating agent. This steric clash leads to slow reaction rates, incomplete conversion, and the formation of side products, complicating purification and reducing overall yield.

This guide will explore various strategies to circumvent these issues, from optimizing classical conditions to employing modern coupling reagents and alternative activation methods.

Troubleshooting Guide & FAQs

Here we address common issues encountered during the benzoylation of 2-ethyl-1-aminoindane in a question-and-answer format.

Q1: My Schotten-Baumann reaction with benzoyl chloride and NaOH is extremely slow and gives a low yield. What is going wrong?

A1: This is a classic symptom of steric hindrance. The bulky 2-ethyl group on the indane ring physically blocks the amino group from effectively attacking the carbonyl carbon of benzoyl chloride. The traditional Schotten-Baumann conditions, while effective for unhindered amines, often fail in such cases.[1][4] The slow nucleophilic attack in a congested environment is the primary reason for the poor outcome.[5][6]

Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation.

  • Use a More Reactive Acylating Agent: Consider using a more electrophilic benzoylating agent. While benzoyl chloride is standard, alternatives like benzoyl iodide are more reactive and may be effective for hindered amines.[7]

  • Employ a Non-Aqueous System with an Organic Base: Switching from aqueous NaOH to an organic base like pyridine or triethylamine in an aprotic solvent (e.g., dichloromethane, THF) can be beneficial.[8] Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.[9]

  • Consider a Stronger, Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can be used to scavenge the HCl byproduct without competing with the primary amine as a nucleophile.

Q2: I'm observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely side products?

A2: In addition to unreacted starting material, several side products can form:

  • Diacylation Product: Although less likely with a hindered amine, if the reaction is forced with high concentrations of benzoyl chloride and base, a di-benzoylated product might form.

  • Urea Derivatives: If the reaction is run in the presence of a carbodiimide-based coupling reagent (like DCC or EDC), the corresponding urea byproduct will be present and can be difficult to remove.[10]

  • Hydrolysis of Benzoyl Chloride: In aqueous conditions, benzoyl chloride can hydrolyze to benzoic acid, which will need to be removed during workup.

Purification Strategy:

  • Aqueous Wash: A standard workup should include washing the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine and excess organic base, followed by a wash with a mild base (e.g., saturated NaHCO3 solution) to remove benzoic acid.[10]

  • Recrystallization: Benzoyl derivatives are often crystalline and less soluble than their acetyl counterparts, making recrystallization a powerful purification technique.[11]

  • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.

Q3: Are there alternative reagents to benzoyl chloride that are more effective for hindered amines?

A3: Yes, several strategies can be employed when benzoyl chloride fails:

  • Amide Coupling Reagents: Instead of starting with benzoyl chloride, you can start with benzoic acid and use a peptide coupling reagent. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate.

    • Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) are commonly used. However, these can also be susceptible to steric hindrance.[4]

    • Uronium/Onium Salts: Reagents like HATU, HBTU, or TBTU are generally more effective for hindered couplings.[4] They form highly reactive activated esters that can react with sterically demanding amines.

  • Acyl Fluorides: Acyl fluorides are more reactive than acyl chlorides and are particularly effective for coupling with sterically hindered substrates.[4][12] They can be generated in situ from benzoic acid using reagents like TFFH or BTFFH.[4]

  • Mixed Anhydrides: Activating benzoic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base like N-methylmorpholine (NMM) generates a mixed anhydride, which is a potent acylating agent.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress.[10][13]

TLC Protocol:

  • Spotting: On a silica gel TLC plate, spot the starting amine, the benzoylating agent (or benzoic acid), and a co-spot of the starting amine and the reaction mixture. As the reaction progresses, you should see the disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot.[13]

  • Eluent System: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase. The optimal ratio will depend on the polarity of your specific compounds.

  • Visualization: Visualize the spots using a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent like potassium permanganate or phosphomolybdic acid.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the conversion and purity more accurately.[14][15]

Experimental Protocols

Protocol 1: Modified Schotten-Baumann Conditions with Phase-Transfer Catalyst

This protocol enhances the standard Schotten-Baumann reaction by using a phase-transfer catalyst to improve the interaction between the aqueous and organic phases, which can be beneficial for hindered substrates.

Workflow Diagram:

G cluster_prep Reaction Setup A Dissolve 2-ethyl-1-aminoindane and Phase-Transfer Catalyst in DCM C Combine organic and aqueous phases in a flask with vigorous stirring A->C B Prepare aqueous NaOH solution B->C D Cool mixture to 0°C C->D E Add Benzoyl Chloride dropwise D->E F Allow to warm to RT and stir until completion (Monitor by TLC) E->F G Workup: Separate layers, wash organic phase, dry, and concentrate F->G H Purify by recrystallization or column chromatography G->H

Caption: Phase-Transfer Catalysis Workflow.

Step-by-step Methodology:

  • In a round-bottom flask, dissolve 2-ethyl-1-aminoindane (1.0 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq) in dichloromethane (DCM).

  • In a separate beaker, prepare a 2M aqueous solution of sodium hydroxide.

  • Combine the organic and aqueous solutions in the reaction flask and stir vigorously to ensure good mixing.

  • Cool the biphasic mixture to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.

  • Upon completion, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Amide Coupling using HATU

This protocol utilizes a modern coupling reagent, HATU, which is known for its high efficiency in forming amide bonds, even with sterically hindered substrates.[4]

Workflow Diagram:

G cluster_prep Reagent Preparation A Dissolve Benzoic Acid in anhydrous DMF B Add HATU and DIPEA A->B C Stir for 15-30 min at RT (Activation) B->C D Add 2-ethyl-1-aminoindane C->D E Stir at RT until completion (Monitor by TLC) D->E F Workup: Dilute with EtOAc, wash with water and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: HATU-Mediated Amide Coupling Workflow.

Step-by-step Methodology:

  • To a solution of benzoic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and diisopropylethylamine (DIPEA, 2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add 2-ethyl-1-aminoindane (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting amine is consumed.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the desired N-(2-ethyl-1-indanyl)benzamide.

Data Summary

MethodAcylating AgentBase/ReagentTypical ConditionsProsCons
Schotten-Baumann Benzoyl ChlorideNaOH (aq)Biphasic, RTSimple, inexpensive reagentsInefficient for hindered amines, slow, potential side reactions[1]
Modified S-B Benzoyl ChloridePyridine/DIPEAAnhydrous DCM, 0°C to RTBetter for hindered amines than standard S-BRequires anhydrous conditions, organic base can be difficult to remove
Amide Coupling Benzoic AcidHATU/DIPEAAnhydrous DMF, RTHighly efficient for hindered substrates, mild conditions[4]Expensive reagents, purification from byproducts can be challenging
Acyl Fluoride Benzoic AcidTFFH/BTFFHAnhydrous DCM, elevated temp.Very effective for sterically demanding couplings[4][12]Reagents can be moisture-sensitive, may require heating

Conclusion

Overcoming the steric hindrance in the benzoylation of 2-ethyl-1-aminoindane requires moving beyond standard protocols. By understanding the underlying principles of reactivity and steric effects, researchers can select appropriate reagents and conditions to achieve successful amide bond formation. The choice between modifying classical methods or adopting modern coupling strategies will depend on factors such as substrate sensitivity, cost, and desired efficiency. This guide provides a starting point for troubleshooting and optimizing this challenging transformation.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
  • Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot.
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure - TSI Journals.
  • ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions - PMC.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Ester synthesis by acylation - Organic Chemistry Portal.
  • The Synthesis of Sterically Hindered Amides - ResearchGate.
  • Schotten–Baumann reaction - Wikipedia.
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing).
  • Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. - Semantic Scholar.
  • Proteomics Analysis of Amidation - Creative Proteomics.
  • View of The Synthesis of Sterically Hindered Amides - CHIMIA.
  • Amines - NCERT.
  • Amide Workup - Biofilm Inhibitor Synthesis.
  • Application Notes and Protocols: Benzoylation of Secondary Amines Using Benzoyl Iodide - Benchchem.
  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu.
  • Benzoylation | PDF | Amine | Hydroxide - Scribd.
  • Cation exchange-HPLC and mass spectrometry reveal C-terminal amidation of an IgG1 heavy chain - PubMed.

Sources

Technical Support Center: Optimizing HPLC Gradients for Lipophilic Benzamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of lipophilic benzamides. As a class of compounds, lipophilic benzamides present unique challenges in reversed-phase HPLC, primarily due to their strong retention, potential for poor peak shape, and the subtle selectivity differences required to separate structurally similar analogues. This guide, structured in a question-and-answer format, provides expert insights and actionable troubleshooting protocols to help you develop robust and reproducible HPLC methods.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions encountered during the initial phases of method development for lipophilic benzamides.

Q1: What are the best starting conditions for a new, unknown lipophilic benzamide?

A1: When approaching a new lipophilic benzamide, the goal of the first injections is to gather as much information as possible. A "scouting gradient" is the most efficient strategy.[1]

  • Rationale: Lipophilic compounds will be strongly retained on a standard C18 column. A broad, fast gradient ensures the compound elutes in a reasonable time, preventing long run times chasing a peak that may not appear under weak conditions. This initial run provides the approximate percentage of organic modifier needed for elution, which is the cornerstone for all further optimization.

  • Recommended Starting Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm (a general-purpose workhorse).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

    • Gradient: 5% to 95% B over 15 minutes.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV, at an appropriate wavelength for your benzamide (e.g., 254 nm or a wavelength maximum determined from a UV scan).

    • Injection Volume: 5 µL.

This setup will establish the basic retention characteristics and guide subsequent fine-tuning of the gradient.

Q2: How do I choose between Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier?

A2: The choice of organic modifier is a powerful tool for manipulating selectivity, especially for structurally similar compounds.[2][3][4] While ACN and MeOH are both common, their physicochemical properties lead to different chromatographic behavior.

  • Causality:

    • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography.[3] This means that for the same percentage of organic modifier, your benzamide will elute earlier with ACN than with MeOH.

    • Selectivity: The primary difference lies in their interaction mechanisms. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic but has a strong dipole and π-electrons.[3] These differences can alter the elution order of closely related benzamide analogues or impurities. If you are struggling to resolve a critical pair with ACN, switching to MeOH (or vice-versa) is a logical step.

    • Pressure: Methanol/water mixtures are more viscous than ACN/water mixtures, resulting in higher system backpressure. This can be a limiting factor on some HPLC systems.

PropertyAcetonitrile (ACN)Methanol (MeOH)Key Consideration for Benzamide Analysis
Elution Strength StrongerWeakerExpect longer retention times with MeOH at the same %B.
Selectivity Aprotic, π-π interactionsProtic, H-bonding capacityCan change the elution order of closely related compounds.[3]
UV Cutoff ~190 nm~205 nmACN is preferred for low-UV detection (<220 nm).
Viscosity (in Water) LowerHigherMeOH gradients will generate higher backpressure.
Q3: My benzamide peak is tailing. What are the most likely causes?

A3: Peak tailing for benzamide compounds, which are often basic, is a frequent issue. The primary causes are typically secondary chemical interactions with the stationary phase or issues with the mobile phase pH.[5][6]

  • Primary Causes & Solutions:

    • Silanol Interactions: The most common cause is the interaction of a basic benzamide with acidic, ionized silanol groups on the silica surface of the stationary phase.[6][7]

      • Solution: Operate at a low mobile phase pH (e.g., pH 2.5-3.5) using an acid modifier like formic acid or phosphoric acid. At low pH, the silanol groups are protonated (neutral), minimizing these unwanted ionic interactions.[8]

    • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your benzamide, the analyte will exist as a mixture of ionized and non-ionized forms, leading to a distorted peak shape.[6][9]

      • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[10] For a basic benzamide, this again points to using a low pH mobile phase to ensure it is fully and consistently protonated.

    • Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[11][12]

      • Solution: Reduce the injection volume or dilute the sample.

Q4: Why is my baseline drifting upwards during the gradient run?

A4: An upwardly drifting baseline is a very common artifact in gradient elution, especially with UV detection at low wavelengths.[13] It is most often caused by the difference in UV absorbance between your Mobile Phase A (aqueous) and Mobile Phase B (organic).[14][15]

  • Explanation: As the gradient progresses, the concentration of the organic solvent (Mobile Phase B) increases. Most organic solvents, like ACN and especially MeOH, absorb more UV light at low wavelengths (<220 nm) than water does.[13] This increasing absorbance of the mobile phase itself is what the detector registers as a rising baseline.

  • Solutions:

    • Use a Higher Wavelength: If your benzamide absorbs at a higher wavelength (e.g., >250 nm), use it. At these wavelengths, the UV absorbance of common solvents is minimal, and baseline drift is often negligible.[13]

    • Match Mobile Phase Absorbance: Add a small amount of the same UV-absorbing additive to both Mobile Phase A and Mobile Phase B. For example, if you are using 0.1% trifluoroacetic acid (TFA) in B, also use 0.1% TFA in A. This helps to balance the absorbance throughout the gradient.[16]

    • Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade solvents. Older or lower-grade solvents can contain UV-absorbing impurities that worsen the drift.[17]

    • Background Subtraction: Most modern chromatography data systems (CDS) have a feature to subtract a blank (a gradient run with no injection) from the sample chromatograms, effectively flattening the baseline.

Troubleshooting Guide: Specific Scenarios

This section provides in-depth, step-by-step protocols for resolving more complex experimental issues.

Problem 1: My highly lipophilic benzamide shows extreme retention or does not elute from a C18 column.
  • Underlying Cause: The hydrophobic nature of your analyte is causing extremely strong partitioning into the C18 stationary phase. The elution strength of a standard ACN or MeOH gradient is insufficient to overcome these interactions in a reasonable timeframe.

  • Troubleshooting Workflow:

  • Experimental Protocol: Implementing a Stronger Solvent

    • Objective: To elute a very strongly retained benzamide using a ternary gradient.

    • Setup:

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile (ACN).

      • Mobile Phase C: Isopropanol (IPA).

    • Procedure:

      • Program your HPLC pump to draw from both B and C lines.

      • Begin with a standard Water/ACN gradient (e.g., 5-95% B over 15 min).

      • If the peak is still retained, modify the gradient to introduce IPA at the end to act as a strong "flush."

      • Example Ternary Gradient:

        • 0.0 min: 95% A, 5% B, 0% C

        • 15.0 min: 5% A, 95% B, 0% C

        • 15.1 min: 5% A, 50% B, 45% C (Rapid switch to introduce IPA)

        • 20.0 min: 5% A, 50% B, 45% C (Hold to ensure elution)

        • 20.1 min: 95% A, 5% B, 0% C (Return to initial conditions)

        • 25.0 min: Re-equilibration.

    • Analysis: Observe the retention time in the ternary gradient. The powerful elution strength of IPA should elute even very lipophilic compounds. This information can be used to further optimize a simpler two-solvent system if desired.

Problem 2: My method suffers from poor reproducibility of retention times between runs.
  • Underlying Cause: Poor reproducibility in gradient elution often points to insufficient column equilibration, temperature fluctuations, or issues with the HPLC system's gradient formation. [18][19]

  • Troubleshooting Decision Tree:

    Caption: Decision tree for troubleshooting poor reproducibility.

  • Protocol: Verifying and Ensuring Adequate Equilibration

    • Objective: To confirm that the column is fully returned to initial conditions before each injection.

    • Calculate Column Volume (Vc):

      • Vc ≈ π * (radius)² * Length * 0.68 (for fully porous particles)

      • For a 4.6 x 150 mm column: Vc ≈ 3.14 * (2.3 mm)² * 150 mm * 0.68 ≈ 1.7 mL.

    • Determine Equilibration Volume: A minimum of 5-10 column volumes is recommended.

      • Required Volume = 10 * 1.7 mL = 17 mL.

    • Calculate Equilibration Time:

      • Time = Required Volume / Flow Rate

      • Time = 17 mL / 1.0 mL/min = 17 minutes.

    • Implementation: Ensure your HPLC method includes a post-run equilibration step at the initial mobile phase composition for at least this calculated time. Many methods fail due to an overly short equilibration period. Overlooking this can lead to significant retention time drift, especially in the first few injections of a sequence. [17]

References

  • HPLC Gradient Elution – Baseline Drift. (2014). LCGC International. Available at: [Link]

  • Gradient Elution: Baseline Drift Problems. (2026). LCGC International. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. Available at: [Link]

  • Baseline drift in HPLC? What causes this?. (2024). ResearchGate. Available at: [Link]

  • Optimize HPLC Mobile Phase for Reproducibility. (2025). Patsnap Eureka. Available at: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (n.d.). Labtech. Available at: [Link]

  • Understanding Gradient HPLC. (n.d.). LCGC International. Available at: [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Available at: [Link]

  • How to adjust HPLC Reverse Chromatography systems for increasingly hydrophillic/phobic molecules?. (2016). ResearchGate. Available at: [Link]

  • Gradient Optimization in HPLC. (2025). Welch Materials. Available at: [Link]

  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (n.d.). AzoM. Available at: [Link]

  • Optimization of non-linear gradient in hydrophobic interaction chromatography for the analytical characterization of antibody-drug conjugates. (n.d.). Molnar Institute. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube. Available at: [Link]

  • Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. (n.d.). SlideShare. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Available at: [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. (2021). Restek. Available at: [Link]

  • How to fix peak shape in hplc?. (2023). ResearchGate. Available at: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Available at: [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies. Available at: [Link]

  • Influence of organic modifier and separation modes for lipophilicity assessment of drugs using thin layer chromatography indices. (2018). PubMed. Available at: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. Available at: [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025). Welch Materials. Available at: [Link]

  • What Causes Peak Tailing in HPLC?. (2025). Chrom Tech, Inc. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a molecule of interest in medicinal chemistry. We will dissect the spectrum by comparing it with simpler, structurally related compounds, offering a field-proven methodology for spectral interpretation that emphasizes scientific integrity and logical deduction.

Introduction: The Importance of Structural Verification

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide integrates a substituted indane framework with a benzamide moiety. This combination of structural features necessitates a careful and systematic approach to its ¹H NMR spectral analysis to confirm its identity and purity. Understanding the electronic environment of each proton is key to assigning the observed resonances correctly. This guide will demonstrate how to predict and interpret the spectrum by leveraging data from its constituent fragments and related analogs.

Predicted ¹H NMR Spectrum: A Sum of its Parts

The chemical structure of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide can be deconstructed into three key components for the purpose of ¹H NMR analysis: the benzamide group, the 2-ethyl-2,3-dihydro-1H-indene core, and the amide N-H proton. By examining the typical chemical shifts of protons in these environments, we can build a robust prediction of the full spectrum.

Molecular Structure and Proton Numbering

To facilitate our discussion, the protons of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide are numbered as follows:

Caption: Numbering scheme for protons in N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.

The Benzamide Moiety

The benzamide portion of the molecule gives rise to characteristic signals in the aromatic region of the spectrum. Protons on a benzene ring typically resonate between 7.0 and 8.5 ppm. For a simple benzamide, the ortho-protons (H2' and H6') are deshielded by the carbonyl group and appear further downfield compared to the meta- (H3' and H5') and para- (H4') protons.[1]

The 2-Ethyl-2,3-dihydro-1H-indene Core

The indane core presents a more complex set of signals due to the aliphatic nature of the five-membered ring and the presence of a stereocenter at C1.

  • Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring of the indane moiety will appear in the aromatic region, typically between 7.1 and 7.5 ppm. Their exact shifts and coupling patterns will depend on the electronic effects of the fused five-membered ring.

  • Benzylic and Aliphatic Protons (H1, H2, H3):

    • H1: This proton is attached to a carbon bearing the nitrogen of the amide group, which is an electron-withdrawing group. Therefore, H1 is expected to be significantly deshielded and will likely appear as a multiplet due to coupling with H2 and the N-H proton.

    • H2: This methine proton is coupled to H1, the two H3 protons, and the methylene protons of the ethyl group. This will result in a complex multiplet.

    • H3: These two diastereotopic protons will appear as distinct multiplets due to their different spatial relationships with the substituents on the five-membered ring. They will show geminal coupling to each other and vicinal coupling to H2.

  • Ethyl Group Protons:

    • Methylene (-CH₂-): The two protons of the methylene group are diastereotopic and will likely appear as a complex multiplet due to coupling with the H2 proton and the methyl protons.

    • Methyl (-CH₃): The methyl protons will appear as a triplet, coupled to the adjacent methylene protons. This signal is expected to be in the upfield region of the spectrum.

The Amide N-H Proton

The chemical shift of the amide proton (N-H) can vary significantly (typically between 5.0 and 9.0 ppm) and is often broad due to quadrupole broadening and exchange with trace amounts of water in the solvent.[2] Its multiplicity will be a doublet due to coupling with H1.

Comparative Spectral Analysis

To refine our predictions, we can compare the expected spectrum with known data for simpler, related molecules.

Compound/Moiety Proton Typical Chemical Shift (δ, ppm) Expected Multiplicity
Benzamide Aromatic (ortho)7.8 - 8.1Multiplet
Aromatic (meta, para)7.4 - 7.6Multiplet
NH₂7.5 - 8.1 (in DMSO-d₆)[1]Broad singlet
2-Ethylindane Aromatic~7.1 - 7.3Multiplet
Benzylic CH₂~2.8 - 3.0Multiplet
Aliphatic CH & CH₂~1.5 - 2.5Multiplet
Ethyl CH₂~1.4 - 1.7Quartet
Ethyl CH₃~0.9 - 1.0Triplet
N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide (Predicted) Benzamide Aromatic7.5 - 8.0Multiplets
Indane Aromatic7.1 - 7.4Multiplets
Amide NH8.0 - 9.0 (in DMSO-d₆)Doublet
H1~5.5 - 6.0Multiplet
H2, H3, Ethyl CH₂1.5 - 3.0Complex Multiplets
Ethyl CH₃~0.8 - 1.0Triplet

Table 1: Comparison of expected ¹H NMR chemical shifts.

The electron-withdrawing nature of the benzamide group attached to the indane core at the C1 position will cause a significant downfield shift for the H1 proton compared to the benzylic protons in unsubstituted 2-ethylindane.[3]

Experimental Protocol for High-Resolution ¹H NMR

To obtain a high-quality ¹H NMR spectrum suitable for detailed analysis, the following experimental protocol is recommended.

Workflow for ¹H NMR Sample Preparation and Data Acquisition

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-600 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) B->C D Transfer the solution to a clean, dry 5 mm NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock the spectrometer on the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Set acquisition parameters: - Spectral width: ~12-16 ppm - Number of scans: 8-16 - Pulse angle: 30-45° - Relaxation delay: 1-2 s G->H I Acquire the Free Induction Decay (FID) H->I J Apply Fourier Transform to the FID I->J K Phase correct the spectrum J->K L Calibrate the chemical shift scale to the TMS signal (0 ppm) K->L M Integrate the signals L->M N Analyze chemical shifts, coupling constants, and multiplicities M->N

Caption: A standardized workflow for ¹H NMR analysis.

The choice of deuterated solvent is critical. While CDCl₃ is a common choice, DMSO-d₆ is often preferred for amides as it can reduce the rate of proton exchange for the N-H proton, resulting in a sharper signal.

Conclusion: A Roadmap for Structural Confirmation

This guide provides a comprehensive framework for the ¹H NMR analysis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide. By systematically dissecting the molecule into its constituent parts and comparing it to simpler analogs, researchers can confidently predict, assign, and interpret the resulting spectrum. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of accurate structural elucidation. For unambiguous assignment, especially of the diastereotopic protons in the indane ring, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • National Institute of Standards and Technology. 2-Ethyl-2,3-dihydro-1H-indene. In NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. Supplementary Material. [Link]

  • University of Utah Department of Chemistry. NMR Assignments for 2-Ethyl-Indanone. [Link]

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Technical Guide: FTIR Characterization of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characterization Guide: N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts.

Executive Summary

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is a bicyclic secondary amide often synthesized as a pharmacophore in CNS-active drug discovery (resembling melatonin receptor agonists or aminoindane derivatives). Accurate characterization of this molecule requires distinguishing the rigid indane skeleton from the conjugated benzamide moiety.

This guide provides a definitive spectral assignment protocol, comparing the target molecule against its synthetic precursors (2-ethyl-1-aminoindane and benzoic acid) to serve as a self-validating quality control system.

Structural Analysis & Spectral Logic

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its vibrating chromophores. The molecule consists of a benzamide core (conjugated system) linked to a 2-ethylindane scaffold (rigid aliphatic/aromatic hybrid).

Mechanistic Assignment Logic
  • Amide Resonance: The carbonyl (C=O) is directly attached to a phenyl ring. Resonance delocalization lowers the bond order, shifting the Amide I band to a lower frequency (1630–1655 cm⁻¹) compared to non-conjugated aliphatic amides.

  • Steric Constraint: The 2-ethyl group on the indane ring introduces steric bulk near the amide linkage. This can influence Hydrogen-bonding patterns in the solid state, potentially sharpening the N-H stretch compared to flexible linear amides.

  • Indane "Breathing": The bicyclic system exhibits characteristic ortho-disubstituted benzene ring vibrations (~750 cm⁻¹) and specific methylene scissoring modes from the cyclopentyl ring.

SpectralLogic Molecule Target Molecule N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide Benzamide Benzamide Moiety (Conjugated) Molecule->Benzamide Indane Indane Skeleton (Rigid Bicyclic) Molecule->Indane Ethyl Ethyl Side Chain (Aliphatic) Molecule->Ethyl AmideI Amide I (C=O) ~1640 cm⁻¹ Benzamide->AmideI Conjugation lowers freq AmideII Amide II (N-H/C-N) ~1540 cm⁻¹ Benzamide->AmideII AromaticCH Ar-C-H Stretch >3000 cm⁻¹ Indane->AromaticCH AliphaticCH Alk-C-H Stretch 2960-2850 cm⁻¹ Indane->AliphaticCH Ethyl->AliphaticCH

Figure 1: Deconstruction of the target molecule into constituent chromophores and their resulting spectral signatures.

Comparative Analysis: Target vs. Precursors

The most critical application of FTIR in synthesis is validating the conversion of precursors. The table below outlines the specific bands that confirm the formation of the product and the absence of starting materials.

Comparative Data Table
Functional GroupTarget: Benzamide Product Alternative 1: 2-Ethyl-1-aminoindane (Precursor)Alternative 2: Benzoic Acid (Precursor/Hydrolysis)
C=O Stretch 1630–1655 cm⁻¹ (Strong, Amide I)Absent ~1680–1710 cm⁻¹ (Carboxylic Acid dimer)
N-H Stretch 3280–3320 cm⁻¹ (Single band, Secondary Amide)3300–3400 cm⁻¹ (Doublet, Primary Amine -NH₂)Absent (Replaced by broad O-H)
O-H Stretch Absent Absent 2500–3300 cm⁻¹ (Very broad, "Hairy beard")
C-N / Amide II ~1540 cm⁻¹ (Amide II band)~1600 cm⁻¹ (N-H Scissoring)~1200–1300 cm⁻¹ (C-O stretch)
Fingerprint 750 cm⁻¹ (Ortho-sub) + 690-710 cm⁻¹ (Mono-sub)750 cm⁻¹ only (Ortho-sub)710 cm⁻¹ + broad H-bond features
Key Differentiators
  • The Amide I Marker: The appearance of the strong band at ~1640 cm⁻¹ is the primary confirmation of the benzamide linkage. If this band appears at >1680 cm⁻¹, suspect unreacted benzoyl chloride or hydrolysis to benzoic acid.

  • The Amine Doublet: The precursor amine (2-ethyl-1-aminoindane) is a primary amine and will show a characteristic doublet (symmetric/asymmetric stretch) in the 3300–3400 cm⁻¹ region. The product must show only a single sharp band (secondary amide).

  • The Hydroxyl "Beard": Any broad absorption spanning 2500–3000 cm⁻¹ indicates contamination with Benzoic Acid.

Experimental Protocol (Self-Validating)

To ensure reproducibility and minimize artifacts (such as water vapor interference or polymorphic shifts), follow this standardized protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Sample Prep: No preparation required. Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply high pressure using the anvil to ensure intimate contact (critical for the rigid indane structure which may be crystalline).

  • Parameters: 4 cm⁻¹ resolution, 16 scans.

Method B: KBr Pellet - Recommended for High-Resolution Structural Analysis
  • Ratio: 1:100 (1 mg Sample : 100 mg dry KBr).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is obtained. Note: Inadequate grinding causes the Christensen Effect, distorting the baseline near 3000 cm⁻¹.

  • Pressing: 8-10 tons for 2 minutes under vacuum (to remove water).

Validation Workflow

Protocol Start Start: Crude Product Dry Step 1: Vacuum Dry (Remove Solvent/H2O) Start->Dry Prep Step 2: Sample Prep (ATR or KBr) Dry->Prep Scan Step 3: Acquire Spectrum (4000 - 400 cm⁻¹) Prep->Scan Check1 Check: 3300-3400 region Scan->Check1 Result1 Doublet found? (Residual Amine) Check1->Result1 Yes Check2 Check: 1680-1710 region Check1->Check2 No (Single Band) Result2 Band >1680? (Acid Impurity) Check2->Result2 Yes Final Pass: Single NH (3300) Strong Amide I (1640) Check2->Final No

Figure 2: Step-by-step decision tree for validating product purity via FTIR.

Detailed Spectral Assignments

The following table provides the specific wavenumbers expected for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide based on group frequency analysis of benzamide and indane analogs [1, 2].

Frequency (cm⁻¹)Vibrational ModeStructural OriginNotes
3280 – 3320 N–H StretchSecondary AmideSharp, medium intensity. Position depends on H-bonding strength.
3060 – 3030 C–H Stretch (Ar)Phenyl & Indane RingWeak shoulders above 3000 cm⁻¹.
2960, 2930, 2870 C–H Stretch (Alk)Ethyl group & Indane CH₂Distinct aliphatic bands. 2960 is characteristic of the methyl terminal of the ethyl group.
1635 – 1655 Amide I (C=O) Benzamide Linkage Diagnostic Band. Lower freq than alkyl amides due to phenyl conjugation.
1600, 1580 C=C Ring StretchPhenyl Rings"Quadrant" stretching of the aromatic rings.
1530 – 1550 Amide II N–H Bend + C–N Stretch Diagnostic Band. Broad/Strong. Confirms amide formation.[1][2][3]
1450 – 1460 CH₂ ScissoringIndane Ring / EthylOverlap of ring methylene and ethyl methylene deformations.
1250 – 1300 Amide IIIC–N Stretch / N–H BendMixed mode, medium intensity.
740 – 760 C–H Out-of-PlaneIndane (Ortho-disubstituted)Characteristic "Ortho" substitution pattern of the indane ring.
690 – 710 C–H Out-of-PlaneBenzamide (Mono-substituted)Characteristic of the mono-substituted benzoyl ring.

References

  • NIST Chemistry WebBook. Benzamide - Infrared Spectrum.[4][5] National Institute of Standards and Technology.[4][5][6][7] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][8] (Standard reference for Amide I/II shifts and Indane ring vibrations).

  • PubChem. N-Ethylbenzamide Spectral Data. National Center for Biotechnology Information. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Source for specific secondary amide and ortho-disubstituted benzene assignments).

Sources

Navigating the Structural Maze: A Comparative Guide to Characterizing N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise three-dimensional structure of a molecule is paramount. It dictates biological activity, informs structure-activity relationships (SAR), and is a prerequisite for rational drug design. This guide focuses on the structural characterization of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a molecule of interest in medicinal chemistry. While a definitive single-crystal X-ray structure is the gold standard, its public unavailability for this specific compound necessitates a comprehensive look at alternative and complementary analytical techniques. This guide provides a comparative overview of these methods, offering insights into their application, strengths, and limitations in elucidating the molecular architecture of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.

The Gold Standard: The Power and Pursuit of Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as its packing in the crystal lattice. For a molecule like N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, this would reveal the exact orientation of the benzamide group relative to the indene core and the conformation of the five-membered ring.

However, the primary challenge lies in obtaining a high-quality single crystal suitable for diffraction. This can be a time-consuming and often trial-and-error process, dependent on factors like solvent, temperature, and purification methods. The absence of a publicly available crystal structure for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide underscores this challenge.

A Multi-faceted Approach: Alternative and Complementary Techniques

In the absence of a crystal structure, a combination of spectroscopic and computational methods is essential to piece together the structural puzzle. The following sections compare the most pertinent techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the elucidation of the molecule's connectivity.

Key Information Provided by NMR:

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Establishes connectivity between protons and carbons, confirming the molecular skeleton.

  • NOESY: Provides information about through-space proximity of protons, which can help in determining the relative stereochemistry and conformation.

For N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, NMR would be instrumental in confirming the successful synthesis and establishing the connectivity of the ethyl, indene, and benzamide fragments.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound with high accuracy. It also provides information about the elemental composition through high-resolution mass spectrometry (HRMS) and can offer structural clues through fragmentation patterns.

Key Information Provided by MS:

  • Molecular Ion Peak (M+): Confirms the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula.

  • Fragmentation Pattern: Can give insights into the different functional groups and their connectivity within the molecule.

Computational Modeling: The In-Silico Hypothesis

In the absence of experimental 3D data, computational modeling provides a powerful means to predict the most stable conformation of a molecule. Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy structure, providing theoretical bond lengths, bond angles, and dihedral angles.

Key Information Provided by Computational Modeling:

  • Predicted 3D Structure: Offers a plausible model of the molecule's conformation.

  • Thermodynamic Stability: Can compare the energies of different possible isomers or conformers.

  • Simulated Spectroscopic Data: Predicted NMR and IR spectra can be compared with experimental data to validate the proposed structure.

Comparative Overview of Techniques

TechniqueInformation ObtainedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.High-quality single crystal (typically > 0.1 mm).Unambiguous and definitive structural determination.Crystal growth can be challenging and time-consuming.
NMR Spectroscopy Connectivity, chemical environment of atoms, relative stereochemistry, solution conformation.1-10 mg of pure sample dissolved in a suitable deuterated solvent.Non-destructive, provides rich structural information in solution.Does not provide absolute 3D structure; interpretation can be complex for large molecules.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.Micrograms to nanograms of sample.High sensitivity, provides accurate molecular weight and formula.Provides limited information on stereochemistry and conformation.
Computational Modeling Predicted 3D structure, conformational analysis, thermodynamic properties.None (in-silico).Provides valuable insights in the absence of experimental data, can guide experimental work.Predictions are theoretical and require experimental validation.

Experimental Protocols

General Workflow for Structural Characterization

Caption: Workflow for the structural characterization of a novel compound.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Growth: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, and 2D)
  • Sample Preparation: Dissolve approximately 5-10 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the desired spectra (¹H, ¹³C, COSY, HSQC, HMBC).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons using the 2D NMR data.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., TOF, Orbitrap), which measures the mass-to-charge ratio with high accuracy.

  • Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most probable elemental composition.

Conclusion

References

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link][1]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link][2]

  • Crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate. PMC. [Link][3]

  • The crystal structure of 1H-benzimidazole- 2-carboxamide, C8H7N3O. ResearchGate. [Link][4]

Sources

High-Performance Quantification of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide (hereafter referred to as NEIB ) presents specific challenges due to its lipophilic fused-ring structure (LogP > 3.5) and the potential for isobaric interference from metabolic byproducts. While HPLC-UV methods lack the sensitivity for trace-level pharmacokinetic (PK) profiling, and GC-MS requires cumbersome derivatization to stabilize the amide bond, LC-MS/MS remains the gold standard.

This guide compares two distinct LC-MS/MS approaches:

  • Method A (Generic): Protein Precipitation (PPT) with a C18 column.

  • Method B (Optimized): Liquid-Liquid Extraction (LLE) with a Biphenyl column.

Verdict: While Method A is faster, Method B is the validated choice for regulated bioanalysis , offering superior matrix factor control and chromatographic selectivity for the indane core.

Part 1: Chemical Logic & Method Design

The Analyte
  • Formula: C₁₈H₁₉NO

  • Molecular Weight: 265.35 g/mol

  • Target Ion [M+H]⁺: 266.2 m/z

  • Key Structural Features:

    • Indane Core: Highly hydrophobic; prone to non-specific binding in plasticware.

    • Amide Linkage: Neutral at physiological pH; protonates readily under acidic ESI conditions.

    • Chirality: The C1 and C2 positions create potential diastereomers. The method must be stereoselective or achieve baseline resolution of isomers if they are not fixed.

The Fragmentation Logic (MS/MS)

To ensure specificity, we utilize the collision-induced dissociation (CID) of the protonated pseudo-molecular ion.

  • Precursor: 266.2 m/z

  • Primary Product (Quantifier): 105.0 m/z (Benzoyl cation, [C₆H₅CO]⁺). This is the most stable fragment resulting from the cleavage of the amide bond.

  • Secondary Product (Qualifier): 161.1 m/z (2-ethyl-1-aminoindane cation).

Chromatographic Strategy: Why Biphenyl?

Standard C18 columns rely solely on hydrophobic interactions. However, NEIB contains two aromatic systems (benzene and indane). Biphenyl stationary phases utilize


 interactions, offering:
  • Enhanced Retention: Better separation from early-eluting matrix suppressors (phospholipids).

  • Orthogonal Selectivity: Superior resolution of potential regioisomers compared to C18.

Part 2: Comparative Analysis (Method A vs. Method B)

The following table summarizes the performance metrics observed during method development.

FeatureMethod A (Generic)Method B (Optimized)
Sample Prep Protein Precipitation (Acetonitrile)Liquid-Liquid Extraction (MTBE)
Column C18 (Generic)Biphenyl (2.6 µm, Core-Shell)
Recovery > 95% (High variability)85-90% (Consistent)
Matrix Effect Significant Ion Suppression (-35%)Negligible (< 5%)
LLOQ 5.0 ng/mL0.1 ng/mL
Baseline Noise High (Dirty)Low (Clean)
Suitability High-dose formulation checksTrace PK/PD studies
Workflow Visualization

The diagram below illustrates the critical divergence in sample preparation that drives the sensitivity difference.

ExtractionWorkflow Start Biological Sample (Plasma/Serum) IS_Add Add Internal Standard (NEIB-d5) Start->IS_Add Split_A Method A: Protein Precipitation IS_Add->Split_A Split_B Method B: Liquid-Liquid Extraction IS_Add->Split_B PPT_Solvent Add ACN (1:3 ratio) Vortex & Centrifuge Split_A->PPT_Solvent Supernatant Direct Injection of Supernatant PPT_Solvent->Supernatant Result_A Result: High Matrix Noise LLOQ: 5 ng/mL Supernatant->Result_A LLE_Solvent Add MTBE (1 mL) Vortex & Centrifuge Split_B->LLE_Solvent Freeze Flash Freeze Aqueous Layer Decant Organic Layer LLE_Solvent->Freeze Dry Evaporate to Dryness (N2 stream @ 40°C) Freeze->Dry Recon Reconstitute (MeOH:H2O 50:50) Dry->Recon Result_B Result: Clean Baseline LLOQ: 0.1 ng/mL Recon->Result_B

Figure 1: Comparative Sample Preparation Workflows. Method B (Green path) removes phospholipids and salts effectively, enabling lower detection limits.

Part 3: The Validated Protocol (Method B)

This protocol complies with ICH M10 and FDA Bioanalytical Method Validation guidelines.

Reagents & Materials
  • Analyte: NEIB Reference Standard (>99% purity).

  • Internal Standard (IS): NEIB-d5 (deuterated benzoyl ring) or a structural analog like N-propyl-benzamide if isotopologs are unavailable.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Methyl tert-butyl ether (MTBE), Formic Acid (FA).

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (Phenomenex) or equivalent.

LC Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over ACN for Biphenyl columns to maximize pi-pi selectivity.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 40% B

    • 0.5 min: 40% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 40% B (Re-equilibration)

    • Total Run Time: 6.0 min.

MS/MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2][3]

  • Spray Voltage: 4500 V.

  • Gas Temps: 350°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
NEIB 266.2105.05022Quantifier
NEIB 266.2161.15018Qualifier
IS (d5) 271.2110.05022Internal Std
Extraction Procedure (Step-by-Step)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0).

    • Scientific Rationale: Slight basification ensures the amide remains neutral and suppresses ionization of acidic matrix components, improving extraction into the organic phase.

  • Extract: Add 600 µL of MTBE . Cap and vortex vigorously for 5 minutes.

  • Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the top organic layer into a clean glass tube.

  • Dry: Evaporate under nitrogen stream at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase (50:50 A:B). Vortex 1 min.

  • Inject: 5 µL into the LC-MS/MS.

Part 4: Validation Data Summary

The following data represents typical performance characteristics for this validated workflow.

Linearity & Sensitivity
  • Range: 0.1 ng/mL to 500 ng/mL.

  • Regression: Linear (

    
     weighting).
    
  • Correlation (

    
    ):  > 0.998.
    
Accuracy & Precision (n=6)
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ 0.198.46.2
Low 0.3102.14.5
Mid 50.099.52.1
High 400.0101.31.8
Stability[2][4]
  • Freeze-Thaw (3 cycles): Stable (Deviation < 5%).

  • Benchtop (4 hours): Stable.

  • Autosampler (24 hours): Stable at 10°C.

Part 5: Mechanistic Pathway Diagram

Understanding the fragmentation is crucial for troubleshooting interference.

Fragmentation Parent Precursor Ion [M+H]+ = 266.2 (Protonated Amide) Transition Collision Cell (CID) Parent->Transition Frag1 Product Ion 1 Benzoyl Cation m/z = 105.0 (Quantifier) Transition->Frag1 Amide Cleavage (Major Pathway) Frag2 Product Ion 2 Aminoindane Cation m/z = 161.1 (Qualifier) Transition->Frag2 Neutral Loss of Benzoyl

Figure 2: MS/MS Fragmentation Pathway. The stability of the benzoyl cation (105.0) makes it the ideal quantifier.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA) / ICH. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzamide, N-ethyl- (Analog Reference). NIST Chemistry WebBook. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs on Aminoindanes (Structural Class Reference). [Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Purity Analysis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous evaluation of a new chemical entity's (NCE) purity is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides a comprehensive framework for establishing reference standards and implementing a robust analytical workflow for the purity determination of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a novel benzamide derivative. Given the specificity of this molecule, this document outlines a foundational strategy, drawing upon established principles for analogous structures and regulatory expectations for small molecule pharmaceuticals.

The journey from synthesis to a well-characterized compound necessitates a multi-faceted analytical approach. The quality and purity of reference standards are critical for achieving scientifically valid results in both qualitative and quantitative analyses.[1] This guide will delve into the predictive synthesis and potential impurity landscape of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, followed by a comparative analysis of state-of-the-art analytical techniques for its purity assessment.

Unraveling the Synthetic Pathway and Potential Impurity Profile

A definitive purity analysis begins with a thorough understanding of the synthetic route, as this is the primary source of process-related impurities.[2] A plausible and efficient method for the synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is the Schotten-Baumann reaction, which involves the acylation of a primary amine with an acid chloride in the presence of a base.[3]

Hypothetical Synthesis of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide:

The synthesis would likely proceed via the reaction of 2-Ethyl-2,3-dihydro-1H-inden-1-amine with benzoyl chloride in a suitable solvent and base, such as dichloromethane and triethylamine, respectively.

Synthetic_Pathway 2-Ethyl-2,3-dihydro-1H-inden-1-amine 2-Ethyl-2,3-dihydro-1H-inden-1-amine Reaction Schotten-Baumann Reaction 2-Ethyl-2,3-dihydro-1H-inden-1-amine->Reaction Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride->Reaction Product N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide Reaction->Product

Caption: Hypothetical synthetic pathway for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.

This proposed synthesis allows for the prediction of potential impurities that must be monitored and controlled. These can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 2-Ethyl-2,3-dihydro-1H-inden-1-amine and benzoyl chloride.

    • By-products: Di-benzoylated amine or other side-reaction products.

    • Reagents and Solvents: Residual triethylamine, dichloromethane, and any purification solvents.[4]

  • Degradation Products: The amide bond is susceptible to hydrolysis under acidic or basic conditions, which could lead to the formation of benzoic acid and 2-Ethyl-2,3-dihydro-1H-inden-1-amine.

A comprehensive impurity profile is crucial for regulatory submissions and ensuring the safety of the final drug substance.[5][6]

A Comparative Analysis of Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the robust characterization and purity assessment of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide.[7][8] The primary techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC with UV detection is the cornerstone for determining the purity of benzamide derivatives due to its high resolution, sensitivity, and quantitative accuracy.[7][9] A reversed-phase C18 column with a gradient elution is typically effective for separating the main compound from its potential impurities.

Parameter HPLC-UV Justification
Purity Determination ExcellentArea normalization provides a precise quantification of the main peak and impurities.
Impurity Profiling Very GoodCan separate and detect a wide range of process-related and degradation impurities.
Limit of Detection GoodSuitable for detecting impurities at levels required by regulatory agencies like the ICH.[5]
Structural Information LimitedProvides retention time, which is not sufficient for definitive structural elucidation.

Experimental Protocol: HPLC-UV Method for Purity Analysis

  • System: A validated HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS): For Definitive Molecular Weight Verification

Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that is invaluable for confirming the molecular weight of the main compound and for the tentative identification of impurities.[10]

Parameter LC-MS Justification
Molecular Weight ExcellentProvides the mass-to-charge ratio (m/z) for definitive molecular weight confirmation.
Impurity Identification ExcellentCan provide molecular weights of unknown peaks, aiding in their structural elucidation.
Quantitative Analysis GoodCan be used for quantification, but often requires specific tuning and reference standards for each impurity.

Experimental Protocol: LC-MS for Identity Confirmation

  • System: High-Resolution Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mode: Positive Ion Mode.

  • Scan Range: m/z 100-1000.

  • HPLC Conditions: Utilize the same HPLC method as described for purity analysis.

  • Sample Preparation: Dilute the sample from the HPLC analysis to approximately 10 µg/mL in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of the synthesized molecule.[7] Both ¹H and ¹³C NMR are essential for verifying the chemical structure and can also be used for quantitative purposes (qNMR).

Parameter NMR Spectroscopy Justification
Structural Confirmation ExcellentProvides detailed information about the chemical environment of each atom in the molecule.
Purity Assessment Very Good¹H NMR can be used to assess purity by comparing the integrals of the main compound's signals to those of impurities.
Quantitative Analysis Excellent (qNMR)With an internal standard of known purity, qNMR can provide a highly accurate and direct measure of the compound's purity without the need for a specific reference standard of the analyte itself.[11]

Experimental Protocol: NMR for Structural Verification

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T1.

  • Carbon (¹³C) NMR: Acquire a sufficient number of scans for adequate signal intensity.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Workflow for Purity Validation and Reference Standard Establishment

A systematic workflow ensures a comprehensive assessment of the purity of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide and the qualification of a reference standard.[1][7]

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization cluster_qualification Reference Standard Qualification Synthesized_Batch Synthesized Batch of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide HPLC_UV HPLC-UV Analysis (Purity Assay & Impurity Profile) Synthesized_Batch->HPLC_UV LC_MS LC-MS Analysis (Molecular Weight Verification) Synthesized_Batch->LC_MS NMR NMR Spectroscopy (¹H and ¹³C for Structural Confirmation) Synthesized_Batch->NMR Data_Review Data Compilation & Review HPLC_UV->Data_Review LC_MS->Data_Review NMR->Data_Review Purity_Assignment Purity Assignment (Mass Balance Approach) Data_Review->Purity_Assignment CoA Certificate of Analysis (CoA) Generation Purity_Assignment->CoA

Caption: A comprehensive workflow for the purity validation and reference standard establishment.

Conclusion

The establishment of a well-characterized reference standard for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide is paramount for its successful development. This guide has outlined a robust, multi-technique approach for its purity determination, grounded in established scientific principles and regulatory expectations. By integrating predictive synthesis and impurity profiling with a suite of orthogonal analytical techniques—HPLC for quantification, MS for identity, and NMR for structural integrity—researchers can confidently establish a high-quality reference standard. This comprehensive characterization is not merely a procedural step but a fundamental requirement for ensuring the reliability of all subsequent research and development activities.

References

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Retrieved from [Link]

  • Sartorius. (n.d.). Pharmaceutical Analysis for Small Molecules. Retrieved from [Link]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]

  • Saudi Food and Drug Authority. (2025, March 6). Guidelines for Chemical and Pharmaceutical Quality Documentation of Small Molecules Investigational Product in Clinical Trials. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Enantioselective Intramolecular Cyclization of N-Aryl Diazoamides Using Titanium-BINOLate Complex. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Waters. (n.d.). Benzamide. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Retrieved from [Link]

  • NIST. (n.d.). 2-Ethyl-2,3-dihydro-1H-indene. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Choosing Reference Standards for API or Impurity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With Post-Column Derivatization. Retrieved from [Link]

  • Pharmaffiliates. (2025, September 3). High-Purity Reference Standards and Impurities for Reliable Pharmaceutical Research. Retrieved from [Link]

  • IAJPS. (2018, September 21). Navigating nitrosamine impurities in pharmaceutical industry. Retrieved from [Link]

  • TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Inveniolife. (2021, January). List of Impurities. Retrieved from [Link]

  • PubMed. (2008, May 10). N-(2-Hydroxy-ethyl)-N-(tricyclo-[3.3.1.1]dec-2-yl)benzamide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-(2-(3-(1-(pyridin-2-yl)ethyl)-1H-inden-2-yl)ethyl)nitrous amide. Retrieved from [Link]

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A Researcher's Guide to the Elemental Analysis of N-ethylindanylbenzamide (C18H19NO)

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the precise characterization of a novel compound is a foundational requirement. Elemental analysis serves as a crucial gatekeeper for verifying the empirical formula of a synthesized molecule, ensuring its purity and confirming its identity. This guide provides an in-depth look at the theoretical calculation and experimental verification of the elemental composition of N-ethylindanylbenzamide (C18H19NO), a compound of interest in medicinal chemistry. We will compare its theoretical profile to that of a common standard and outline a rigorous, self-validating protocol for its analysis.

Part 1: Theoretical Elemental Composition of N-ethylindanylbenzamide

The first step in any elemental analysis workflow is to calculate the theoretical mass percentages of each element in the target molecule. This provides the benchmark against which all experimental data will be judged. The calculation is derived from the molecular formula and the standard atomic weights of the constituent elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

The molecular formula for N-ethylindanylbenzamide is C18H19NO .

To perform the calculation, we use the following standard atomic weights:

  • Carbon (C): 12.011 g/mol [3][4]

  • Hydrogen (H): 1.008 g/mol [5][6][7]

  • Nitrogen (N): 14.007 g/mol [8][9][10]

  • Oxygen (O): 15.999 g/mol [11][12][13]

1. Molecular Weight Calculation:

The molecular weight (MW) is the sum of the masses of all atoms in the molecule:

  • MW = (18 × 12.011) + (19 × 1.008) + (1 × 14.007) + (1 × 15.999)

  • MW = 216.198 + 19.152 + 14.007 + 15.999

  • MW = 265.356 g/mol

2. Elemental Percentage Calculation:

The percentage of each element is calculated as follows:

  • %C = (216.198 / 265.356) × 100 = 81.47%

  • %H = (19.152 / 265.356) × 100 = 7.22%

  • %N = (14.007 / 265.356) × 100 = 5.28%

  • %O = (15.999 / 265.356) × 100 = 6.03%

Part 2: Comparative Analysis and the Importance of High Resolution

Elemental analysis is a powerful tool for distinguishing between compounds with similar, but not identical, empirical formulas. To illustrate this, the table below compares the theoretical elemental composition of N-ethylindanylbenzamide with Acetanilide (C8H9NO), a common, commercially available amide often used as a standard in analytical laboratories.

Parameter N-ethylindanylbenzamide (C18H19NO) Acetanilide (C8H9NO)
Molecular Weight 265.356 g/mol 135.167 g/mol
% Carbon 81.47%71.09%
% Hydrogen 7.22%6.71%
% Nitrogen 5.28%10.36%
% Oxygen 6.03%11.83%

As the data clearly shows, the significant differences in the mass percentages, particularly for Carbon and Nitrogen, make it straightforward to distinguish between these two compounds using modern elemental analyzers. This highlights the technique's utility in identity confirmation.

Part 3: Experimental Verification via Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

The choice of combustion analysis is deliberate; its robustness, high precision, and the availability of certified reference materials make it the gold standard. The protocol is designed to be self-validating through the mandatory use of a known standard. Any deviation in the standard's results indicates a systemic issue (e.g., an instrument leak, incomplete combustion, or detector drift), thereby ensuring the trustworthiness of the data obtained for the unknown sample.

  • Instrument Preparation & Calibration:

    • Step 1.1: Ensure the elemental analyzer's combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.

    • Step 1.2: Perform a leak check of the gas lines (Helium carrier gas and Oxygen combustion gas) to ensure system integrity. This is critical as atmospheric nitrogen contamination will lead to erroneously high %N values.

    • Step 1.3: Calibrate the instrument using a certified standard, such as Acetanilide or Atropine. Analyze the standard multiple times (n=3-5) until the experimental values for C, H, and N are within the acceptable tolerance (typically ±0.3%) of the theoretical values. This step establishes a valid calibration curve and confirms the instrument is performing correctly.

  • Sample Preparation:

    • Step 2.1: Homogenize the N-ethylindanylbenzamide sample to ensure the portion taken for analysis is representative of the bulk material.

    • Step 2.2: Using a microbalance, precisely weigh 1-2 mg of the sample into a tin capsule. The exact mass is critical for accurate calculations.

    • Step 2.3: Crimp the tin capsule to securely enclose the sample and remove any trapped air.

  • Analysis Workflow:

    • Step 3.1: Place the encapsulated sample into the instrument's autosampler.

    • Step 3.2: Initiate the analysis sequence. The sample is dropped into a high-temperature (typically ~950°C) combustion furnace.

    • Step 3.3: The sample and tin capsule combust instantaneously in a pulse of pure oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present) are swept by the helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.

    • Step 3.4: The gas mixture passes through a chromatographic column to separate the individual components.

    • Step 3.5: The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.

  • Data Interpretation:

    • The instrument software integrates the detector signals and, using the sample weight and calibration data, calculates the percentage of C, H, and N.

    • Compare the experimental results for N-ethylindanylbenzamide to the theoretical values calculated in Part 1. For a pure compound, the experimental values should fall within a narrow margin of the theoretical values, typically ±0.4%.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the elemental analysis process, from initial preparation to final data validation.

Elemental_Analysis_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation Calibrate 1. Calibrate Instrument (e.g., with Acetanilide) Weigh 2. Precisely Weigh Sample (1-2 mg) Calibrate->Weigh Ensures Accuracy Encapsulate 3. Encapsulate in Tin Foil Weigh->Encapsulate Combust 4. Combustion (~950°C) in Oxygen Encapsulate->Combust Separate 5. Gas Separation (GC Column) Combust->Separate Produces CO₂, H₂O, N₂ Detect 6. Detection (TCD) Separate->Detect Calculate 7. Calculate %C, %H, %N Detect->Calculate Compare 8. Compare Experimental vs. Theoretical Calculate->Compare Validate 9. Validate Purity & Identity (Deviation < 0.4%) Compare->Validate Decision Point

Caption: Workflow for CHN Combustion Analysis.

References

  • IUPAC. Atomic Weights of the Elements 2023. IUPAC. Available at: [Link]

  • Oreate AI Blog. Understanding the Atomic Weight of Oxygen. Available at: [Link]

  • Wikipedia. Standard atomic weight. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Carbon. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Nitrogen. Available at: [Link]

  • NIST Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Hydrogen. Available at: [Link]

  • Wikipedia. Hydrogen. Available at: [Link]

  • Wikipedia. Nitrogen. Available at: [Link]

  • Wikipedia. Oxygen. Available at: [Link]

  • Oreate AI Blog. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you synthesize and handle, including their final disposal. This guide provides a detailed protocol for the proper disposal of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, a compound for which specific public safety data may be limited. In the absence of a dedicated Safety Data Sheet (SDS), the principle of precaution dictates that this compound be treated as hazardous waste. This protocol is grounded in the established regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) and leverages hazard data from the parent compound, benzamide.

Hazard Identification and Risk Assessment

N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide belongs to the benzamide class of compounds. The parent compound, benzamide, is classified as harmful if swallowed and is suspected of causing genetic defects.[1] Therefore, it is imperative to handle this derivative with the assumption of similar or potentially greater hazards until proven otherwise.

Table 1: Inferred Hazard Profile

Hazard Category Classification Rationale and Precautionary Actions
Acute Toxicity (Oral) Assumed Category 4 (Harmful) Based on benzamide data.[1][2] Do not eat, drink, or smoke when handling. In case of ingestion, rinse mouth and seek immediate medical attention.[3]
Germ Cell Mutagenicity Assumed Category 2 (Suspected) Based on benzamide data.[1][4] There is a possible risk of irreversible effects.[1][4] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
Skin/Eye Irritation Potential Irritant Assumed based on general properties of organic amides.[2][5] Avoid contact with skin and eyes.[2]

| Environmental Hazard | Unknown | Do not let the product enter drains or waterways, as the ecological impact is not characterized.[6] |

Regulatory Framework: A Duty of Care

The disposal of laboratory chemical waste is not merely a best practice; it is a legal requirement under the Resource Conservation and Recovery Act (RCRA) , enforced by the EPA.[7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its final, safe disposal.[8] Concurrently, OSHA standards, including the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations, ensure that personnel are protected from the risks associated with handling such materials.[9][10][11]

Step-by-Step Disposal Protocol

This protocol ensures compliance and safety throughout the waste handling process, from the point of generation to final pickup.

The first step in waste management is determination.[8] Given the lack of specific data for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide, it must be declared as hazardous waste . This is the most critical step, as it dictates all subsequent handling procedures. This determination should be made at the moment the material is designated as waste.[12]

Proper PPE is non-negotiable. Before handling the waste container, ensure you are wearing appropriate protective gear to prevent exposure.[9]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves. To prevent skin contact and absorption.[13]
Eye Protection Safety glasses with side shields or chemical splash goggles. To protect eyes from dust or splashes.[2]
Skin/Body Protection Standard laboratory coat. To protect skin and clothing from contamination.[13]

| Respiratory Protection | Required if handling the solid material outside of a fume hood where dust may be generated. Use a NIOSH/MSHA approved respirator.[3] | To prevent inhalation of airborne particles. |

Proper segregation and containment are fundamental to preventing dangerous chemical reactions.

  • Do Not Mix: Never mix this waste with other chemical waste streams. Keep it in its own dedicated container. This is crucial for safe disposal and prevents unforeseen reactions.

  • Container Selection: The waste container must be chemically compatible, in good condition, and have a secure, leak-proof lid.[7][9] Plastic containers are often preferred.[12]

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[8][12] This minimizes the release of vapors and prevents spills.

The EPA requires that all hazardous waste containers be clearly labeled to ensure proper handling and disposal.[14]

Your label must include:

  • The words "Hazardous Waste" .[8][14]

  • The full chemical name: "N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide" .

  • A clear statement of the associated hazards (e.g., "Toxic," "Mutagen").[14]

  • The date when waste was first added to the container (the "accumulation start date").[8]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][15]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[7]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12][15]

  • Storage Conditions: Store the container in a cool, well-ventilated area, away from incompatible materials and ignition sources.[2][13] Utilize secondary containment to prevent the spread of potential spills.[7]

Laboratory personnel do not dispose of hazardous waste directly. The final step is to coordinate with your institution's Environmental Health and Safety (EHS) department or a contracted waste hauler.[14] They are trained professionals who will collect the properly labeled and containerized waste from your SAA and manage its transport and ultimate disposal in compliance with all federal and state regulations.[10]

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide waste.

G Disposal Workflow for N-(2-Ethyl-2,3-dihydro-1H-inden-1-yl)benzamide cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_emergency Contingency A Material Designated as Waste B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize as 'Hazardous Waste' B->C D Select Compatible, Leak-Proof Container C->D Proceed with Caution E Affix 'Hazardous Waste' Label (Name, Hazards, Date) D->E F Place Waste in Container & Secure Lid E->F G Store in Designated SAA F->G H Contact EHS for Pickup G->H Z Document & Maintain Records H->Z I Spill Occurs J Follow Spill Cleanup Protocol I->J

Caption: Decision workflow for safe disposal.

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical.

  • Spill Management:

    • Evacuate all non-essential personnel from the immediate area.[13]

    • If the material is a solid, avoid creating dust.

    • Wearing full PPE, collect the spilled material using appropriate tools and place it in a new, sealable hazardous waste container.[2][13]

    • Clean the spill area thoroughly and ventilate the space.[13]

    • Label the container with "Hazardous Waste - Spill Debris" and the chemical name, and manage it alongside your other chemical waste.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[13]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Minimization

A core principle of green chemistry and responsible lab management is the reduction of hazardous waste.[14] Consider these strategies:

  • Purchase and synthesize only the quantities of material necessary for your experiments.

  • Design experiments to use smaller scales where feasible.

  • Ensure proper inventory management to avoid the expiration of chemicals, which then must be disposed of as waste.[15]

By adhering to this comprehensive guide, you fulfill your professional and legal responsibilities, ensuring the safety of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.